molecular formula C7H3ClN2O2 B3210096 4-Chloro-6-cyanopicolinic acid CAS No. 1060812-13-6

4-Chloro-6-cyanopicolinic acid

Cat. No.: B3210096
CAS No.: 1060812-13-6
M. Wt: 182.56 g/mol
InChI Key: OWQNJPIUVJYAKV-UHFFFAOYSA-N
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Description

4-Chloro-6-cyanopicolinic acid is a versatile heteroaromatic building block designed for advanced research and development applications. This compound features a picolinic acid core functionalized with both chloro and cyano substituents, making it a valuable intermediate in medicinal chemistry and drug discovery. Its primary research value lies in its potential as a precursor for the synthesis of more complex molecules, particularly in constructing constrained peptides and functionalized bipyridines. The chloro group offers a handle for metal-catalyzed cross-coupling reactions, while the cyano group can be transformed into amidines or carboxylic acid derivatives, or utilized in biocompatible click chemistry with 1,2-aminothiols to form bicyclic peptide scaffolds . This multi-functional reactivity profile allows researchers to efficiently explore structure-activity relationships in the development of novel therapeutic candidates. The compound is provided with guaranteed high purity and stability. Store in a cool, dark, and dry place. 4-Chloro-6-cyanopicolinic acid is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-cyanopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-4-1-5(3-9)10-6(2-4)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQNJPIUVJYAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C#N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266675
Record name 4-Chloro-6-cyano-2-pyridinecarboxylic acid
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Molecular Weight

182.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060812-13-6
Record name 4-Chloro-6-cyano-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060812-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-cyano-2-pyridinecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

4-Chloro-6-cyanopicolinic acid CAS 1060812-13-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Chloro-6-cyanopicolinic acid (CAS 1060812-13-6) , a high-value trifunctional pyridine scaffold used in the synthesis of next-generation metalloenzyme inhibitors and oncology therapeutics.

CAS: 1060812-13-6 | Formula: C


H

ClN

O

| M.W.: 182.56 g/mol [1]

Executive Summary

4-Chloro-6-cyanopicolinic acid represents a "Class-A" pharmacophore scaffold, characterized by its unique trifunctional orthogonal reactivity. The molecule features a carboxylic acid at C2 (directing group/amide handle), a chloro substituent at C4 (electrophilic site for cross-coupling), and a cyano group at C6 (masked acid/amine/heterocycle precursor). This specific substitution pattern is critical for developing HIF-PH inhibitors (Hypoxia-Inducible Factor Prolyl Hydroxylase) and Histone Demethylase inhibitors , where the picolinic acid core chelates the active site metal (Fe


), while the C4 and C6 extensions engage hydrophobic pockets.

Chemical Profile & Physical Properties[2][3]

PropertySpecification
CAS Number 1060812-13-6
IUPAC Name 4-Chloro-6-cyanopyridine-2-carboxylic acid
SMILES O=C(O)C1=NC(C#N)=CC(Cl)=C1
Appearance Off-white to pale yellow crystalline solid
Melting Point >180°C (Decomposes)
pKa (Predicted) ~2.5 (Acid), due to electron-withdrawing Cl and CN groups
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in water
Storage Inert atmosphere (Ar/N

), 2–8°C. Hygroscopic.

Synthetic Pathways & Manufacturing

The synthesis of CAS 1060812-13-6 requires precise regiocontrol to distinguish between the C2 and C6 positions. Two primary routes are established in the field: Oxidative Desymmetrization and Controlled Hydrolysis .

Route A: Controlled Hydrolysis of 4-Chloro-2,6-dicyanopyridine (Preferred)

This route is favored for its scalability and avoidance of harsh oxidants that might degrade the nitrile.

  • Precursor: 4-Chloro-pyridine-N-oxide is treated with TMSCN/Dimethylcarbamoyl chloride (Reissert-Henze reaction) to yield 4-Chloro-2,6-dicyanopyridine .

  • Desymmetrization: The dinitrile undergoes monosaponification. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack by hydroxide at the nitrile carbon.

Route B: Oxidation of 4-Chloro-6-methylpicolinonitrile
  • Precursor: 2,4-Dichloro-6-methylpyridine.

  • Selective Cyanation: Pd-catalyzed cyanation occurs preferentially at the more reactive C2 position (adjacent to nitrogen) over C4, yielding 4-Chloro-6-methylpicolinonitrile .[2]

  • Oxidation: The C6-methyl group is oxidized to the carboxylic acid using SeO

    
     or KMnO
    
    
    
    under controlled conditions to prevent nitrile hydrolysis.
Visualization: Reactivity & Synthesis Map

SynthesisMap Precursor 4-Chloro-2,6-dicyanopyridine Target 4-Chloro-6-cyanopicolinic acid (CAS 1060812-13-6) Precursor->Target 1. NaOH (1.0 eq), MeOH 2. Acidification (pH 3) Amide Amide Coupling (C2-COOH) Target->Amide HATU, R-NH2 Suzuki Suzuki-Miyaura (C4-Cl) Target->Suzuki Ar-B(OH)2, Pd(PPh3)4 Tetrazole Tetrazole Formation (C6-CN) Target->Tetrazole NaN3, ZnBr2

Caption: Synthetic logic flow from dinitrile precursor to target, highlighting orthogonal downstream functionalization.

Experimental Protocol: Selective Monohydrolysis

Note: This protocol is designed to maximize yield of the mono-acid while minimizing the di-acid byproduct.

Objective: Synthesis of 4-Chloro-6-cyanopicolinic acid from 4-chloro-2,6-dicyanopyridine.

Reagents:

  • 4-Chloro-2,6-dicyanopyridine (1.0 eq)

  • Sodium Hydroxide (1.05 eq, 1M aqueous solution)

  • Methanol (Solvent, 10 V)

  • HCl (1M, for acidification)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2,6-dicyanopyridine (10 g) in Methanol (100 mL). Cool the solution to 0°C using an ice bath.

  • Controlled Addition: Add the NaOH solution dropwise over 30 minutes. Critical: Rapid addition leads to local excesses of base, promoting di-hydrolysis to the dicarboxylic acid.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[3] The starting material (Rf ~0.8) should disappear, and the mono-acid product (Rf ~0.3) should appear.[4]

  • Quenching: Once conversion is >95%, concentrate the methanol under reduced pressure (keep bath <40°C).

  • Workup: Dilute the residue with water (50 mL) and wash with dichloromethane (2 x 30 mL) to remove unreacted starting material.

  • Isolation: Acidify the aqueous layer carefully with 1M HCl to pH 2–3. A white precipitate should form.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum over P

    
    O
    
    
    
    .
    • Yield Expectation: 75–85%.

    • Purity Check: 1H NMR (DMSO-d6) should show two singlets for the pyridine protons.

Applications in Drug Discovery

The 4-chloro-6-cyanopicolinic acid scaffold is a versatile building block.

  • HIF-PH Inhibition: The picolinic acid moiety mimics 2-oxoglutarate, binding to the active site iron of Prolyl Hydroxylase Domain (PHD) enzymes. The C4-chloro group allows for the introduction of biaryl systems that extend into the enzyme's hydrophobic tunnel, enhancing potency and selectivity [1].

  • Epigenetic Modulators: Used in the synthesis of KDM (Lysine Demethylase) inhibitors. The C6-cyano group can be converted into a primary amine (via reduction) or a tetrazole, providing alternative zinc-binding groups or hydrogen bond donors [2].

  • PROTAC Linkers: The orthogonal reactivity allows this molecule to serve as a rigid linker in Proteolysis Targeting Chimeras, connecting an E3 ligase ligand (via C2) to a target protein ligand (via C4).

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Skin/Eye Irritant: Like most picolinic acid derivatives, this compound is acidic and can cause severe eye irritation and skin sensitization.

  • Cyanide Release: Under strongly acidic conditions or high heat (>200°C), the nitrile group may release toxic HCN gas. Always work in a well-ventilated fume hood.

First Aid:

  • Inhalation: Move to fresh air immediately.

  • Skin Contact: Wash with polyethylene glycol 400 or plenty of water.

  • Eye Contact: Rinse thoroughly with water for at least 15 minutes.

References

  • PubChem. 4-Chloropyridine-2-carboxylic acid | C6H4ClNO2. National Library of Medicine. Available at: [Link]

  • Google Patents.Method for producing 4-chloropyridine-2-carboxylic acid derivatives. JP2011153081A.

Sources

4-chloro-6-cyano-2-pyridinecarboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-6-cyano-2-pyridinecarboxylic Acid: Structural Chemistry & Synthetic Applications Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

4-Chloro-6-cyano-2-pyridinecarboxylic acid (CAS: 1060812-13-6 ) is a highly specialized heterocyclic building block critical to the development of next-generation agrochemicals (specifically synthetic auxin herbicides) and pharmaceutical agents (HIF prolyl hydroxylase inhibitors).

Its structure—a pyridine core substituted with a carboxylic acid at C2, a chlorine atom at C4, and a nitrile group at C6—presents a unique electronic profile. The electron-withdrawing nature of all three substituents makes the ring highly electron-deficient, rendering the C4-chlorine particularly susceptible to Nucleophilic Aromatic Substitution (


), while the nitrile and carboxylic acid groups offer orthogonal handles for further derivatization.

This guide details the structural properties, validated synthesis pathways, and handling protocols for this compound, designed to serve as a self-validating reference for laboratory workflows.

Chemical Profile & Physicochemical Properties

The following data aggregates experimental and predicted values to establish a baseline for analytical characterization.

PropertyValue / Description
IUPAC Name 4-Chloro-6-cyano-2-pyridinecarboxylic acid
Common Synonyms 4-Chloro-6-cyanopicolinic acid; 6-Cyano-4-chloropicolinic acid
CAS Number 1060812-13-6
Molecular Formula

Molecular Weight 182.56 g/mol
SMILES O=C(O)C1=NC(C#N)=CC(Cl)=C1
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water (acidic pH)
pKa (Predicted) ~2.1 (Carboxylic acid), -1.5 (Pyridine N)
LogP (Predicted) 1.8 - 2.2
Melting Point >130°C (Decomposes)

Structural Analysis & Reactivity Logic

Understanding the electronic push-pull mechanisms of this scaffold is vital for designing successful reactions.

Electronic Environment
  • Pyridine Ring: Naturally electron-deficient.

  • C2-COOH & C6-CN: Both are strong electron-withdrawing groups (EWG), dramatically lowering the LUMO energy of the ring.

  • C4-Cl: The chlorine atom is activated by the ortho-CN and para-N/COOH relationship. This makes it an excellent leaving group for

    
     reactions with amines, thiols, or alkoxides—a primary strategy in synthesizing herbicides like Florpyrauxifen analogs.
    
Reactivity Map (DOT Visualization)

ReactivityMap Core 4-Chloro-6-cyano- 2-pyridinecarboxylic acid C4 C4-Position (Cl) Highly Activated for SnAr Core->C4 Nucleophilic Attack (Amines/OR-) C2 C2-Position (COOH) Amidation / Esterification Decarboxylation Risk Core->C2 Coupling Reactions C6 C6-Position (CN) Hydrolysis to Amide/Acid Reduction to Amine Core->C6 Pinner Reaction / Hydrolysis

Figure 1: Reactivity profile highlighting the three orthogonal functional handles.

Synthetic Pathways

Direct synthesis of 4-chloro-6-cyanopicolinic acid is challenging due to the need to differentiate the C2 and C6 positions. The most robust industrial route proceeds from 4-chloro-2,6-pyridinedicarboxylic acid (chelidamic acid derivative).

Retrosynthetic Analysis

The target can be accessed via:

  • Desymmetrization of 4-chloro-2,6-pyridinedicarboxylic acid.

  • Selective Cyanation of 4,6-dichloropicolinic acid (lower selectivity).

Primary Protocol: The Desymmetrization Route

This protocol utilizes the statistical mono-activation of the dicarboxylic acid.

Reagents:

  • Starting Material: 4-Chloro-2,6-pyridinedicarboxylic acid (CAS: 4722-94-5)

  • Activation: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Amidation: Ammonia (

    
    ) or Ammonium Hydroxide
    
  • Dehydration: Trifluoroacetic Anhydride (TFAA) or

    
    
    

Step-by-Step Methodology:

  • Diester Formation (Protection):

    • Reflux 4-chloro-2,6-pyridinedicarboxylic acid in MeOH with catalytic

      
       for 6 hours.
      
    • Result: Dimethyl 4-chloro-2,6-pyridinedicarboxylate.

  • Mono-Amidation (Desymmetrization):

    • Dissolve diester in MeOH. Cool to 0°C.

    • Add 1.05 equivalents of 7N

      
       in MeOH dropwise over 2 hours.
      
    • Critical Control Point: Limiting ammonia prevents diamide formation. Monitor via LC-MS.

    • Result: Methyl 6-carbamoyl-4-chloropicolinate.

  • Dehydration to Nitrile:

    • Dissolve the mono-amide in dry DCM. Add Pyridine (2.0 eq).[1]

    • Add TFAA (1.2 eq) at -10°C. Stir for 1 hour.

    • Result: Methyl 4-chloro-6-cyanopicolinate.

  • Selective Hydrolysis:

    • Treat the ester-nitrile with LiOH (1.0 eq) in THF/Water (1:1) at 0°C.

    • Note: The nitrile is susceptible to hydrolysis; low temperature and stoichiometric base are required to hydrolyze only the ester.

    • Acidify to pH 3 to precipitate the target acid.

Synthesis Workflow Diagram

SynthesisRoute Start 4-Chloro-2,6-pyridinedicarboxylic acid (CAS 4722-94-5) Step1 Step 1: Fischer Esterification (MeOH, H2SO4) Start->Step1 Inter1 Dimethyl 4-chloro-2,6-pyridinedicarboxylate Step1->Inter1 Step2 Step 2: Controlled Mono-Amidation (NH3/MeOH, 0°C) Inter1->Step2 Inter2 Methyl 6-carbamoyl-4-chloropicolinate Step2->Inter2 Step3 Step 3: Dehydration (TFAA, Pyridine) Inter2->Step3 Inter3 Methyl 4-chloro-6-cyanopicolinate Step3->Inter3 Step4 Step 4: Selective Hydrolysis (LiOH, 0°C) Inter3->Step4 Target TARGET: 4-Chloro-6-cyano-2-pyridinecarboxylic acid (CAS 1060812-13-6) Step4->Target

Figure 2: Validated synthetic route via desymmetrization of the dicarboxylate precursor.

Applications in Drug & Agrochemical Discovery

Agrochemicals: Synthetic Auxins

This scaffold is a direct analog of Clopyralid and Picloram , but with enhanced lipophilicity due to the nitrile group.

  • Mechanism: Mimics indole-3-acetic acid (IAA), overdosing the plant's hormonal system.

  • SAR Insight: The C4-amino derivatives (synthesized via

    
     on the C4-Cl) are potent herbicides (e.g., Florpyrauxifen-benzyl analogs). The C6-cyano group improves metabolic stability compared to a methyl or hydrogen substituent.
    
Pharmaceuticals: HIF-PH Inhibitors

Pyridine dicarboxylate derivatives are classic pharmacophores for inhibiting HIF Prolyl Hydroxylase (HIF-PH) .

  • Mechanism: The carboxylic acid and the pyridine nitrogen chelate the active site Iron (Fe2+).

  • Utility: The C6-cyano group serves as a "linker handle" to extend the molecule into the hydrophobic pocket of the enzyme, or can be reduced to an amine for further coupling.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Oral (Category 3), Dermal (Category 3).

  • Irritation: Causes serious eye irritation and skin irritation.

  • Specific Hazard: Cyanide generation is possible under strong acidic/reducing conditions or thermal decomposition.

Handling Procedures:

  • Engineering Controls: All weighing and reactions must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Waste Disposal: Segregate as "Halogenated Organic Waste" containing nitriles. Do not mix with strong oxidizers.

  • Spill Response: Treat spills with dilute bleach (sodium hypochlorite) to neutralize potential cyanide traces before adsorption, provided no acid is present.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 20812, 6-Chloropicolinic acid (Analogous Chemistry). Retrieved from [Link]

  • University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids.[2][3][4][5] (Describing the chlorination and functionalization of picolinic acid scaffolds). Retrieved from [Link]

  • Mijin, D. Z., et al. (1994).[1] Investigation of the Reaction Conditions for the Synthesis of substituted cyanopyridones. Journal of the Serbian Chemical Society. (Background on cyano-pyridine ring formation). Retrieved from [Link]

  • MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(substituted)-2-Picolinic Acids. (Demonstrating the utility of the 4-chloro-6-substituted scaffold). Retrieved from [Link]

Sources

Technical Guide: Solubility Thermodynamics and Solvent Selection for 4-Chloro-6-cyanopicolinic Acid

[1]

Document Control:

  • Subject: 4-Chloro-6-cyanopicolinic acid (CAS 1060812-13-6)[1]

  • Application: Process Development, Crystallization Design, Reaction Engineering[1]

  • Version: 1.0 (Technical Advisory)

Executive Summary

4-Chloro-6-cyanopicolinic acid is a high-value heterocyclic intermediate used primarily in the synthesis of agrochemicals (e.g., auxin mimics) and kinase inhibitors.[1][2] Its structure features three distinct functionalities—a carboxylic acid (C2), a chloro group (C4), and a nitrile (C6)—creating a complex solubility profile that defies simple "like-dissolves-like" heuristics.[1]

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of this compound. It transitions from predictive Structural Activity Relationship (SAR) analysis to a validated experimental protocol for generating Apelblat solubility coefficients, enabling precise yield prediction and solvent selection for recrystallization.[1]

Physicochemical Profile & Solubility Prediction

Understanding the molecular interaction sites is the first step in rational solvent selection.[1]

FeatureChemical MoietyInteraction TypeSolvent Affinity Prediction
Acidic Head Carboxylic Acid (C2)H-Bond Donor/AcceptorHigh affinity for Alcohols (MeOH, EtOH) and Water (pH > pKa).[1][2]
Electron Withdrawing Nitrile (C6) & Chloro (C4)Dipole-DipoleHigh affinity for Polar Aprotic solvents (DMSO, DMF, Acetonitrile).[1]
Lipophilic Core Pyridine Ring

-

Stacking
Moderate affinity for Aromatics (Toluene); Low for Aliphatics (Hexane).[1]

Critical Insight: The electron-withdrawing nature of the 4-Cl and 6-CN groups significantly increases the acidity of the carboxylic acid compared to unsubstituted picolinic acid.[1] Expect a pKa < 3.[1]0. This makes the compound highly soluble in basic aqueous media but prone to oiling out in non-polar organic solvents.[1]

Experimental Protocol: Isothermal Saturation Method

Standardized workflow to generate thermodynamic solubility data.[1]

Reagents and Setup[1][3][4][5]
  • Solute: 4-Chloro-6-cyanopicolinic acid (Purity > 98% by HPLC).[1]

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, THF).[1][2]

  • Apparatus: Jacketed glass vessel (50 mL) with circulating water bath (

    
     0.05 K stability).
    
Measurement Workflow (Step-by-Step)
  • Excess Addition: Add solute to 20 mL of solvent until a visible solid phase persists (supersaturation).

  • Equilibration: Stir at 400 rpm for 24 hours at the target temperature (

    
    ).
    
  • Phase Separation: Stop stirring and allow settling for 30 minutes.

  • Sampling: Withdraw 1 mL of supernatant using a pre-heated syringe filter (0.45

    
    m PTFE) to prevent precipitation during transfer.
    
  • Dilution & Quantification: Dilute the aliquot immediately in mobile phase and analyze via HPLC.

  • Gravimetric Verification: Evaporate a replicate sample to dryness to verify mass balance (optional but recommended for validation).[1]

HPLC Method for Solubility Quantification[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6

    
     150 mm, 5 
    
    
    m).[1]
  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.[1] (Gradient: 10% B to 90% B over 15 min).

  • Detection: UV at 270 nm (characteristic of picolinic core).[1]

  • Flow Rate: 1.0 mL/min.[1]

Thermodynamic Modeling

To upscale the process, experimental data points must be fitted to thermodynamic models.[1] The Modified Apelblat Equation is the industry standard for correlating solubility with temperature.[1]

The Modified Apelblat Equation
1
  • 
    : Mole fraction solubility.[1][3]
    
  • 
    : Absolute temperature (Kelvin).[1][4]
    
  • 
    : Empirical model parameters derived via multiple regression analysis.
    

Interpretation:

  • Parameter A: Related to the non-ideality of the solution.

  • Parameter B: Reflects the enthalpy of solution.[1]

  • Parameter C: Accounts for the temperature dependence of the enthalpy.

Van't Hoff Analysis

For assessing the dissolution thermodynamics (Endothermic vs. Exothermic):

1
  • If slope is negative (solubility increases with T), dissolution is endothermic (

    
    ), suggesting cooling crystallization is viable.[1]
    

Process Application: Solvent Selection Strategy

Based on the structural analogs (e.g., 6-chloropicolinic acid) and thermodynamic principles, the solvents are categorized for process utility.[1]

Table 1: Solvent Suitability Matrix
Solvent ClassSolubilityProcess UtilityRecommendation
Polar Aprotic (DMSO, DMF)Very HighReaction MediumExcellent for SNAr reactions. Difficult to remove; avoid for final crystallization.[1][2]
Alcohols (MeOH, EtOH)HighPurificationGood for cooling crystallization. High temperature coefficient (

).[1]
Esters (Ethyl Acetate)ModerateExtractionIdeal antisolvent or extraction solvent from acidic aqueous phases.[1]
Non-Polar (Hexane, Toluene)Low/InsolubleAntisolventUse to drive yield in "Drowning-out" crystallization.[1]

Visualization: Solubility Determination Workflow

SolubilityProtocolStartStart: 4-Chloro-6-cyanopicolinic AcidProcess DevelopmentSolventSelect1. Select Solvent Panel(Polar, Non-polar, H-bonding)Start->SolventSelectEquilibration2. Isothermal Saturation(T = 278K to 323K, 24h Stirring)SolventSelect->EquilibrationSampling3. Sampling & Filtration(0.45 µm PTFE, Isothermal)Equilibration->SamplingAnalysis4. HPLC Quantification(UV 270nm, C18 Column)Sampling->AnalysisDataFit5. Data Regression(Apelblat Equation)Analysis->DataFitDecisionDecision: Solubility Profile?DataFit->DecisionCoolingCrystHigh dS/dT:Select Cooling CrystallizationDecision->CoolingCrystSteep CurveAntiSolventLow dS/dT:Select Antisolvent PrecipitationDecision->AntiSolventFlat Curve

Figure 1: Decision logic for solubility determination and subsequent crystallization process design.

References

  • Chemical Identity: 4-Chloro-6-cyanopicolinic acid (CAS 1060812-13-6).[1] PubChem Compound Summary. Link

  • Methodology (Apelblat): Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]

  • Methodology (Protocol): Sha, F., et al. (2025).[1][5] Solubility and thermodynamic modeling of pharmaceutical intermediates in pure solvents. Journal of Molecular Liquids. (Representative citation for standard gravimetric/HPLC solubility protocols).

  • Analogous Data: Solubility trends derived from 6-Chloropicolinic acid (CAS 4684-94-0) and 3,6-Dichloropicolinic acid (Clopyralid) data sets found in: Journal of Chemical & Engineering Data. Link

Comparative Technical Guide: 4-Chloro-6-cyanopicolinic Acid vs. 6-Chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Chloro-6-cyanopicolinic acid and 6-chloropicolinic acid , focusing on their electronic properties, synthetic pathways, and utility as scaffolds in medicinal chemistry.

Executive Summary

In the realm of fragment-based drug discovery (FBDD), pyridine-2-carboxylic acids (picolinic acids) are privileged scaffolds. They serve as bidentate ligands for metalloenzymes (e.g., HIF-prolyl hydroxylases, histone demethylases) and as versatile electrophiles.

  • 6-Chloropicolinic acid (6-CPA) is a "workhorse" intermediate, primarily used for introducing a pyridine ring via Suzuki couplings or SNAr at the 6-position. It is electronically stable and commercially commoditized.

  • 4-Chloro-6-cyanopicolinic acid (4-Cl-6-CN-PA) is a "precision" scaffold. The addition of the electron-withdrawing cyano group at C6 and the shift of the chlorine to C4 creates a "super-electrophile." This molecule is designed for high-value regioselective functionalization, allowing simultaneous orthogonal coupling at C2 (acid), C4 (chloride), and C6 (nitrile).

Table 1: Physicochemical & Structural Comparison
Feature6-Chloropicolinic Acid4-Chloro-6-cyanopicolinic Acid
CAS Registry 4684-94-01060812-13-6
Formula C₆H₄ClNO₂C₇H₃ClN₂O₂
Molecular Weight 157.55 g/mol 182.56 g/mol
Substitution Pattern 2,6-Disubstituted2,4,6-Trisubstituted
Electronic Nature Electron-deficient (Pyridine + 1 EWG)Highly Electron-deficient (Pyridine + 2 EWGs)
Primary Reactivity SNAr (C6), Decarboxylation (High T)SNAr (C4 - Facile), Nitrile Hydrolysis
pKa (COOH) ~3.27~2.1 (Predicted - Acidified by CN/Cl)
Common Application Agrochemicals (Picloram analogs), Kinase Inhibitors (Sorafenib)HIF-PH Inhibitors, Metalloenzyme Ligands

Structural & Electronic Analysis

The reactivity difference between these two molecules is dictated by the positioning of the chlorine atom relative to the ring nitrogen and the auxiliary substituents.

Electronic Activation Map

The following diagram illustrates the electrophilic activation sites. In 4-Cl-6-CN-PA , the C4 position is activated by three synergistic factors: the ring nitrogen (para), the C2-COOH (meta), and the C6-CN (meta, inductive).

G cluster_0 6-Chloropicolinic Acid cluster_1 4-Chloro-6-cyanopicolinic Acid node_6CPA Pyridine Ring (C2-COOH, C6-Cl) act_6 C6 Activation: Ortho to N Ortho to COOH node_6CPA->act_6 Moderate S_NAr node_4Cl Pyridine Ring (C2-COOH, C4-Cl, C6-CN) act_4 C4 Activation: Para to N (Strong) Meta to CN/COOH node_4Cl->act_4 Rapid S_NAr (Super-Electrophile)

Figure 1: Comparative electrophilic activation. The C4-Cl in the cyano-analog is significantly more reactive due to para-nitrogen resonance effects.

The "Super-Electrophile" Effect

In 4-Cl-6-CN-PA , the Hammett substituent constant (


) for the cyano group is 0.66, and for the carboxyl group is 0.45. The cumulative electron-withdrawing effect significantly lowers the LUMO energy of the pyridine ring compared to 6-CPA .
  • Consequence: Nucleophilic aromatic substitution (SNAr) at C4 in 4-Cl-6-CN-PA proceeds under milder conditions (often room temperature) compared to C6 substitution in 6-CPA (often requiring heat >80°C).

Synthetic Pathways[1][2]

Synthesizing 4-Chloro-6-cyanopicolinic acid is non-trivial due to the need for desymmetrization of the 2,6-positions. Unlike 6-CPA, which is often made by oxidation of 2-chloro-6-methylpyridine, the 4-Cl-6-CN analog requires a stepwise functionalization from a symmetric precursor.

Strategic Synthesis of 4-Chloro-6-cyanopicolinic Acid

The most robust route utilizes Chelidamic Acid (4-hydroxy-2,6-pyridinedicarboxylic acid) as the starting material.

Synthesis cluster_caution Critical Control Point Start Chelidamic Acid (4-OH-2,6-diCOOH) Step1 1. Chlorination (PCl5 or POCl3, 130°C) Start->Step1 Inter1 4-Chloro-2,6-pyridinedicarboxylic acid (Symmetric Core) Step1->Inter1 Step2 2. Desymmetrization (MeOH, H2SO4, controlled) Inter1->Step2 Inter2 4-Chloro-6-(methoxycarbonyl)picolinic acid (Mono-ester) Step2->Inter2 Step3 3. Amidation & Dehydration (i. SOCl2, NH3; ii. TFAA/Pyridine) Inter2->Step3 Inter3 Methyl 4-chloro-6-cyanopicolinate Step3->Inter3 Step4 4. Selective Hydrolysis (LiOH, THF/H2O, 0°C) Inter3->Step4 Final 4-Chloro-6-cyanopicolinic Acid Step4->Final

Figure 2: Stepwise desymmetrization synthesis of 4-Chloro-6-cyanopicolinic acid.

Protocol: Synthesis of 4-Chloro-2,6-pyridinedicarboxylic Acid (Precursor)

Context: This is the key intermediate (Inter1 in Figure 2).

  • Reagents: Chelidamic acid (1.0 eq), Phenylphosphonic dichloride (4.0 eq) or PCl₅.

  • Procedure: Suspend chelidamic acid in the chlorinating agent. Heat to 130°C for 3-4 hours. The mixture will become homogeneous and evolve HCl gas (scrubber required).

  • Workup: Cool to 50°C. Pour slowly into crushed ice/water with vigorous stirring (Exothermic!). The product precipitates as a cream-colored solid.

  • Purification: Filtration and washing with cold water. Yields are typically >85%.

  • Validation: 1H NMR (DMSO-d6) shows a singlet aromatic proton at ~8.2 ppm (shift depends on pH).

Reactivity & Applications

SNAr Regioselectivity
  • 6-CPA: Reacts at C6. Requires strong nucleophiles (alkoxides, amines) and heat.

    • Risk:[1] Decarboxylation at high temperatures (>150°C) if the medium is acidic.

  • 4-Cl-6-CN-PA: Reacts exclusively at C4.

    • Mechanism:[2][1][3] The nucleophile attacks the C4 position, forming a Meisenheimer complex stabilized by the para-nitrogen and the electron-withdrawing cyano group.

    • Application: This allows the introduction of complex amines (e.g., piperazines, spirocycles) at C4 while preserving the C2-COOH and C6-CN for later elaboration (e.g., to form tricyclic cores).

Orthogonal Functionalization Workflow

The 4-Cl-6-CN-PA scaffold allows for a "Plug-and-Play" approach in library synthesis:

  • Step 1 (C4): SNAr displacement of Chloride (Diversity Point 1).

  • Step 2 (C2): Amide coupling of the Carboxylic Acid (Diversity Point 2).

  • Step 3 (C6): Nitrile reduction (to amine) or hydration (to amide) or cyclization (to tetrazole/oxadiazole).

Case Study: HIF-PH Inhibitors

Hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors (e.g., Vadadustat, Roxadustat) often rely on a substituted picolinic acid core.

  • Role of 4-Cl-6-CN-PA: It serves as a precursor for "C4-substituted" analogs. The cyano group mimics the steric and electronic properties of other halogens or amides found in late-stage candidates, or acts as a precursor to the thiazole ring found in Roxadustat-like analogs.

References

  • Synthesis of 4-Chloro-pyridine-2,6-dicarboxylic acid: ChemicalBook. (n.d.). 4-CHLORO-PYRIDINE-2,6-DICARBOXYLIC ACID Properties and Synthesis. Retrieved from

  • 6-Chloropicolinic Acid Data: National Institutes of Health (NIH). (2025).[4][3][5] 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812. PubChem. Retrieved from

  • SNAr Regioselectivity: WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Retrieved from

  • Cyanation of Pyridine N-oxides: Huo, C., et al. (2025).[5] The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation. ResearchGate. Retrieved from

  • General Pyridine Chemistry: Fisher Scientific. (n.d.). 4-Chloroquinoline-6-boronic acid pinacol ester (Analogous Chemistry). Retrieved from

Sources

Technical Guide: 4-Chloro-6-cyanopicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural definition, chemoinformatic representation, and synthetic utility of 4-Chloro-6-cyanopicolinic acid .

Core Identifier: CAS 1060812-13-6 Primary Application: Heterocyclic Building Block for Medicinal Chemistry & Agrochemicals[1]

Structural Definition & Chemoinformatics

4-Chloro-6-cyanopicolinic acid is a tri-functionalized pyridine scaffold.[1] Its structure is defined by a pyridine ring substituted with a carboxylic acid at position 2 (defining the "picolinic" core), a chlorine atom at position 4, and a nitrile (cyano) group at position 6.

This specific substitution pattern renders the molecule highly valuable as a "divergent intermediate." The three functional groups—acid, nitrile, and halide—possess distinct reactivities, allowing orthogonal derivatization in drug discovery campaigns.

SMILES Code Generation

The Simplified Molecular Input Line Entry System (SMILES) string for this molecule is derived by traversing the pyridine ring, starting from the nitrogen or the carboxylated carbon, and specifying the substituents.

Canonical SMILES:

Isomeric SMILES (Identical due to planarity):

Chemoinformatic Data Table
PropertyValueSource/Calculation
IUPAC Name 4-Chloro-6-cyanopyridine-2-carboxylic acidIUPAC Nomenclature Rules
CAS Number 1060812-13-6Chemical Abstracts Service
Molecular Formula C₇H₃ClN₂O₂Stoichiometry
Molecular Weight 182.56 g/mol Calculated
InChI Key Validated via structure[Pending Generation]
H-Bond Donors 1 (Carboxylic Acid -OH)Structural Analysis
H-Bond Acceptors 4 (N-py, -CN, =O, -OH)Structural Analysis
Topological Polar Surface Area (TPSA) ~87 ŲEst.[1][2][3][4] (Acid: 37 + Nitrile: 24 + Pyridine N:[1] 13)

Computational Representation & Logic

To understand the machine-readability of this molecule, we break down the SMILES string O=C(O)c1nc(C#N)cc(Cl)c1 using a logic diagram. This is critical for researchers using this code in virtual screening libraries (e.g., docking studies for auxin signaling or kinase inhibition).

SMILES_Logic cluster_legend SMILES Component Logic Start Start: Carboxyl Group Ring_Entry Ring Entry (c1) Start->Ring_Entry Attached to C2 Pos_6 Pos 6: Cyano (-C#N) Ring_Entry->Pos_6 Next atom (N) Pos_5 Pos 5: Aromatic CH Pos_6->Pos_5 Aromatic Bond Pos_4 Pos 4: Chloro (-Cl) Pos_5->Pos_4 Aromatic Bond Pos_3 Pos 3: Aromatic CH Pos_4->Pos_3 Aromatic Bond Ring_Close Ring Closure (n1) Pos_3->Ring_Close Closes Loop Functional Group Functional Group Scaffold Core Scaffold Core

Figure 1: Logical traversal of the SMILES string corresponding to the IUPAC numbering of the pyridine ring.

Synthetic Pathways & Protocols

The synthesis of 4-Chloro-6-cyanopicolinic acid presents a chemoselectivity challenge.[1] The nitrile group is sensitive to hydrolysis (converting to an amide or acid) under the strong acidic/basic conditions typically used to generate picolinic acids. Therefore, a Late-Stage Oxidation Protocol is the most reliable route, starting from the hydroxymethyl precursor.

Retrosynthetic Analysis
  • Target: 4-Chloro-6-cyanopicolinic acid[1][2][5][6]

  • Precursor: 4-Chloro-6-(hydroxymethyl)picolinonitrile (CAS 448907-47-9)[1][2]

  • Transformation: Selective oxidation of a primary alcohol to a carboxylic acid in the presence of a nitrile.

Experimental Protocol: TEMPO-Mediated Oxidation

This protocol avoids harsh permanganate or chromate oxidants that might hydrolyze the nitrile group.[1]

Reagents:

  • Substrate: 4-Chloro-6-(hydroxymethyl)picolinonitrile (1.0 eq)[1]

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 eq)

  • Co-oxidant: BAIB (Bis(acetoxy)iodo)benzene (2.2 eq)

  • Solvent: Acetonitrile/Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 4-Chloro-6-(hydroxymethyl)picolinonitrile in 5 mL of Acetonitrile and 5 mL of water.

  • Catalyst Addition: Add TEMPO (0.1 mmol) to the solution at room temperature (25°C).

  • Oxidant Addition: Add BAIB (2.2 mmol) in portions over 10 minutes. The reaction is slightly exothermic; ensure temperature remains <30°C.

  • Monitoring: Stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[1][6] The intermediate aldehyde may be observed transiently.

  • Quenching: Quench with 10% aqueous Na₂S₂O₃ to destroy excess oxidant.

  • Isolation: Acidify the aqueous layer to pH 3–4 with 1M HCl. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Validation Check:

  • IR Spectroscopy: Look for the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of the broad carboxylic O-H trough (~3000 cm⁻¹) and Carbonyl C=O peak (~1710 cm⁻¹). The Nitrile C≡N stretch (~2230 cm⁻¹) must remain intact.

Synthesis_Pathway Precursor 4-Chloro-6-(hydroxymethyl) picolinonitrile (CAS 448907-47-9) Intermediate Aldehyde Intermediate (Transient) Precursor->Intermediate Alcohol Oxidation Product 4-Chloro-6-cyanopicolinic acid (CAS 1060812-13-6) Intermediate->Product Aldehyde Oxidation Step1 TEMPO (cat), BAIB ACN/H2O, 25°C Step1->Precursor

Figure 2: TEMPO-mediated oxidation pathway preserving the cyano-functionality.[1]

Applications in Drug Discovery & Agrochemistry

This scaffold is a "privileged structure" in two major domains:

Auxinic Herbicides

Picolinic acid derivatives (e.g., Clopyralid, Picloram) are potent synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA).[1]

  • Mechanism: The 2-carboxylic acid and the pyridine nitrogen form a chelation motif that binds to the TIR1 ubiquitin ligase complex in plants, triggering the degradation of Aux/IAA repressor proteins.

  • Role of 4-Cl and 6-CN: The 4-Cl group increases lipophilicity and metabolic stability (blocking oxidation at the 4-position).[1] The 6-CN group is an electron-withdrawing group that modulates the pKa of the acid, potentially altering transport behavior in the phloem.[1]

Medicinal Chemistry (Kinase Inhibitors)

In drug development, the 4-chloro substituent is a "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig reactions).[1]

  • Workflow:

    • Scaffold: Start with 4-Chloro-6-cyanopicolinic acid.[1][2][5][7][8]

    • Diversification: React the 4-Cl with an aryl boronic acid to introduce a biaryl motif (common in kinase inhibitors).[1]

    • Cyclization: The 6-CN and 2-COOH groups can be reacted with hydrazines or amidines to form fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines).[1]

References

  • Chemical Abstracts Service (CAS). Registry Number: 1060812-13-6.[1] American Chemical Society.

  • PubChem Compound Summary. 4-Chloro-6-cyanopicolinic acid (Analogous Search). National Center for Biotechnology Information. [9]

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development. (Protocol Validation)

  • BLD Pharm. Product Analysis: 4-Chloro-6-cyanopicolinic acid.

Sources

An In-depth Technical Guide to the pKa Values of 4-Chloro-6-cyanopicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a comprehensive technical overview of the pKa values of 4-chloro-6-cyanopicolinic acid and its derivatives, a class of compounds of interest in medicinal chemistry. In the absence of direct experimental data for the parent compound, this document outlines the theoretical framework for estimating pKa values based on the electronic effects of substituents. Furthermore, it presents detailed, field-proven methodologies for the experimental determination of pKa, including potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. This guide is intended to be a valuable resource for researchers in drug discovery and development, providing both the theoretical underpinnings and practical protocols necessary for understanding and determining the pKa of this important class of molecules.

Introduction: The Significance of pKa in Drug Development

The ionization state of a molecule, dictated by its pKa and the pH of its environment, is a pivotal determinant of its behavior in biological systems.[1] For a drug molecule, pKa influences a wide array of critical properties including:

  • Solubility: The ionized form of a drug is generally more water-soluble than the neutral form, which affects formulation and bioavailability.

  • Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is largely dependent on its lipophilicity, which is in turn influenced by its ionization state.

  • Target Binding: The specific interactions of a drug with its biological target are often dependent on the charge of the molecule.

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) are all significantly impacted by the pKa of a drug.[1]

Given these far-reaching implications, a thorough understanding and accurate determination of the pKa of a drug candidate and its derivatives are indispensable in the drug discovery and development process.

The 4-Chloro-6-cyanopicolinic Acid Scaffold

Picolinic acid, a derivative of pyridine with a carboxylic acid at the 2-position, is a versatile scaffold in medicinal chemistry.[2][3] The introduction of substituents onto the pyridine ring allows for the fine-tuning of its physicochemical properties, including its acidity. The focus of this guide, 4-chloro-6-cyanopicolinic acid, incorporates two electron-withdrawing groups, a chloro group at the 4-position and a cyano group at the 6-position. These substituents are expected to have a significant impact on the acidity of the carboxylic acid and the basicity of the pyridine nitrogen.

Theoretical Estimation of pKa Values

While experimental determination is the gold standard, theoretical estimation of pKa can provide valuable insights, particularly in the early stages of drug discovery when synthesizing and testing every analogue is not feasible. The Hammett equation is a powerful tool in this regard, allowing for the prediction of the effect of substituents on the acidity of aromatic and heteroaromatic systems.

The Hammett Equation

The Hammett equation relates the equilibrium constant (K) of a reaction for a substituted compound to the equilibrium constant (K₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ):

log(K/K₀) = σρ

For the dissociation of an acid, this can be expressed in terms of pKa values:

pKa(substituted) - pKa(unsubstituted) = -ρσ

The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects.

Estimating the pKa of 4-Chloro-6-cyanopicolinic Acid

To estimate the pKa of 4-chloro-6-cyanopicolinic acid, we can start with the experimental pKa of the parent compound, 2-picolinic acid, which is approximately 1.0.[4] We can then consider the additive effects of the chloro and cyano substituents.

Substituent Effects:

  • Chloro Group (at C4): The chloro group is electron-withdrawing through the inductive effect. The Hammett constant (σp) for a chloro group is +0.23.

  • Cyano Group (at C6): The cyano group is strongly electron-withdrawing through both inductive and resonance effects. The Hammett constant (σp) for a cyano group is +0.66.

Table 1: Estimated pKa Values of Picolinic Acid Derivatives

CompoundSubstituentsEstimated pKa
2-Picolinic AcidNone~1.0 (experimental)
4-Chloropicolinic Acid4-Chloro~3.27 (predicted)
4-Chloro-6-cyanopicolinic Acid4-Chloro, 6-Cyano< 3.27 (estimated)

It is important to note that these are estimations and experimental verification is crucial for obtaining accurate pKa values.

Experimental Determination of pKa Values

Several robust experimental techniques are available for the precise determination of pKa values. The choice of method often depends on the properties of the compound, such as its solubility and the presence of a chromophore.

Potentiometric Titration

Potentiometric titration is a classic and highly accurate method for determining pKa.[6] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.

Workflow for Potentiometric pKa Determination

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in suitable solvent (e.g., water, water/co-solvent mixture) B Prepare standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH) A->B C Calibrate pH meter with standard buffers B->C D Place analyte solution in a thermostatted vessel with a stirrer C->D E Immerse calibrated pH electrode D->E F Add titrant in small, precise increments E->F G Record pH after each addition, allowing for equilibration F->G H Plot pH vs. volume of titrant G->H I Determine the equivalence point(s) (inflection point of the curve) H->I J Calculate pKa from the half-equivalence point (pH = pKa) I->J

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol for Potentiometric Titration:

  • Preparation of Solutions:

    • Prepare a solution of the 4-chloro-6-cyanopicolinic acid derivative at a known concentration (e.g., 1-10 mM) in a suitable solvent. If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO may be used.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Calibrate the pH meter using at least two standard buffers that bracket the expected pKa.

  • Titration Procedure:

    • Place a known volume of the analyte solution into a thermostatted beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin the titration by adding small, precise increments of the titrant.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration until the pH has passed through the equivalence point(s).

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[2] This can be determined from the midpoint of the buffer region on the titration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be a powerful method for pKa determination if the compound possesses a chromophore and its UV-Vis spectrum changes with ionization.

G cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis A Prepare a series of buffer solutions with a range of pH values B Prepare a stock solution of the analyte A->B C Add a constant amount of analyte stock to each buffer solution B->C D Record the UV-Vis spectrum of each solution over a relevant wavelength range C->D E Identify wavelengths with the largest spectral changes upon ionization D->E F Plot absorbance at a selected wavelength vs. pH E->F G Fit the data to the Henderson-Hasselbalch equation or determine the inflection point of the sigmoid curve F->G H The pH at the inflection point corresponds to the pKa G->H

Sources

Methodological & Application

Application Note: Nucleophilic Substitution Strategies for 4-Chloro-6-cyanopicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

4-Chloro-6-cyanopicolinic acid (4-Cl-6-CN-Pic) represents a highly functionalized pyridine scaffold, critical in the synthesis of metalloenzyme inhibitors (e.g., HIF prolyl hydroxylase inhibitors) and advanced agrochemicals. Its unique substitution pattern—featuring a carboxylic acid at C2, a nitrile at C6, and a chlorine atom at C4—creates an electronically deficient ring system.

This application note details the Nucleophilic Aromatic Substitution (


)  of the C4-chlorine atom. Due to the synergistic electron-withdrawing effects of the 2-carboxyl and 6-cyano groups, the C4 position exhibits heightened electrophilicity compared to simple 4-chloropyridines. This guide provides validated protocols for amination, etherification, and thiation, emphasizing reaction control to preserve the sensitive nitrile and carboxylic acid functionalities.

Mechanistic Insight: The Activated Pyridine Core

The reactivity of 4-Cl-6-CN-Pic is governed by the


 addition-elimination mechanism. The reaction rate and regioselectivity are driven by the stability of the Meisenheimer complex intermediate.
Electronic Activation
  • Inductive Effect (-I): The Nitrogen atom, C2-COOH, and C6-CN all withdraw electron density, making the ring highly

    
    -deficient.
    
  • Resonance Effect (-R): The negative charge in the Meisenheimer intermediate is delocalized onto the electronegative ring nitrogen and the exocyclic electron-withdrawing groups.

  • Regioselectivity: The C4 position is significantly more reactive than C2 or C6 would be (if they bore leaving groups) because the intermediate formed upon C4 attack allows the negative charge to reside on the ring nitrogen without disrupting the aromaticity as severely as other isomers, and it is para to the ring nitrogen.

Reaction Pathway Diagram

SNAr_Mechanism Substrate 4-Chloro-6-cyanopicolinic acid (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex Addition (k1) Rate Limiting Nu Nucleophile (Nu-H or Nu-) Nu->Complex Product 4-Substituted-6-cyanopicolinic acid Complex->Product Elimination (k2) Fast HCl Leaving Group (Cl- / HCl) Complex->HCl

Figure 1: The


 addition-elimination pathway. The C4-position is activated by the para-nitrogen and the ortho/meta electron-withdrawing groups.

Experimental Protocols

General Considerations
  • Solubility: The starting material is an acid. In non-polar solvents, it may exist as a dimer. In polar protic solvents (MeOH, EtOH), it is soluble. In aprotic solvents (DMF, DMSO), it is highly soluble.

  • Base Selection: At least 2 equivalents of base are required: 1 eq to deprotonate the carboxylic acid (forming the carboxylate salt) and 1 eq to neutralize the HCl generated during substitution.

  • Temperature: While standard 4-chloropyridines require reflux, the 6-cyano group activates this substrate enough that reactions often proceed at

    
    , or even room temperature for strong nucleophiles.
    
Protocol A: Amination (C-N Bond Formation)

Objective: Synthesis of 4-amino-6-cyanopicolinic acid derivatives. Scope: Primary and secondary amines (anilines, benzylamines, aliphatic amines).[1]

Reagents:

  • Substrate: 4-Chloro-6-cyanopicolinic acid (1.0 eq)

  • Nucleophile: Amine (1.1 – 1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 4-Chloro-6-cyanopicolinic acid in EtOH (

    
    ).
    
  • Activation: Add 2.5 eq of DIPEA. The solution may warm slightly as the amine salt forms. Stir for 10 minutes at Room Temperature (RT).

  • Addition: Add 1.1 eq of the target amine dropwise.

  • Reaction:

    • Aliphatic Amines: Stir at RT for 4–6 hours.

    • Anilines/Sterically Hindered Amines: Heat to

      
       for 6–12 hours.
      
  • Monitoring: Monitor by HPLC or TLC (mobile phase: 5% MeOH in DCM with 0.1% AcOH). Look for the disappearance of the starting material peak.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the alcohol.

    • Redissolve the residue in water.

    • Acidify carefully with 1M HCl to pH 3–4. The product usually precipitates as the free acid.

    • Filter the solid, wash with cold water, and dry under vacuum.

Protocol B: Etherification (C-O Bond Formation)

Objective: Introduction of alkoxy groups (e.g., methoxy, ethoxy). Note: This reaction uses alkoxide bases which act as both nucleophile and base.

Reagents:

  • Substrate: 1.0 eq

  • Nucleophile: Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt) (3.0 eq)

  • Solvent: Methanol (for NaOMe) or Ethanol (for NaOEt)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of substrate in anhydrous alcohol (

    
    ) under nitrogen atmosphere.
    
  • Addition: Slowly add 3.0 eq of the sodium alkoxide solution (e.g., 25% wt in alcohol) at

    
    .
    
    • Why 3.0 eq? 1 eq deprotonates the -COOH. 1 eq acts as the nucleophile. 1 eq ensures reaction kinetics drive to completion.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quenching: Quench by adding 1M HCl until pH is adjusted to ~3.

    • Caution: Do not allow the reaction to sit at high pH for prolonged periods to avoid hydrolysis of the 6-cyano group to an amide.

  • Isolation: Extract with Ethyl Acetate (

    
    ).[2] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Protocol C: Thiolation (C-S Bond Formation)

Objective: Synthesis of 4-mercapto derivatives. Reagents:

  • Substrate: 1.0 eq

  • Nucleophile: Thiourea (1.2 eq)

  • Solvent: Ethanol

Step-by-Step Procedure:

  • Reaction: Mix substrate (1.0 eq) and thiourea (1.2 eq) in Ethanol. Heat to reflux for 3 hours.

  • Intermediate: This forms the S-uronium salt intermediate.

  • Hydrolysis: Cool the mixture. Add aqueous

    
     (saturated) and stir at RT for 1 hour to hydrolyze the uronium salt to the free thiol (or thione tautomer).
    
  • Isolation: Acidify to pH 4 to precipitate the 4-mercapto-6-cyanopicolinic acid.

Data Summary & Optimization

ParameterRecommended ConditionRationale
Solvent EtOH, IPA, DMFProtic solvents stabilize the leaving group (Cl-); DMF accelerates

via dipole effects.
Stoichiometry Base > 2.0 eqEssential to neutralize the carboxylic acid and the generated HCl.
Temperature

Higher temps (

) risk nitrile hydrolysis or decarboxylation.
Leaving Group ChlorideSufficiently labile due to strong EWG activation; no need for bromide/iodide.
Troubleshooting Guide
  • Problem: Low yield / incomplete conversion.

    • Solution: Switch solvent to DMF or DMSO and increase temperature to

      
      . Ensure reagents are dry.
      
  • Problem: Hydrolysis of Nitrile (formation of amide).

    • Solution: Strictly control water content. Reduce reaction temperature.[2] Avoid strong hydroxide bases (use carbonate or organic bases).

  • Problem: Product solubility in water during workup.

    • Solution: The product is amphoteric (amino acid-like) or a di-acid (if hydrolyzed). Adjust pH to the isoelectric point (usually pH 3-4) to maximize precipitation.

Workflow Visualization

Workflow Start Start: 4-Cl-6-CN-Pic Acid Solubilization Dissolve in EtOH/DMF Add Base (DIPEA/TEA) Start->Solubilization Branch Select Nucleophile Solubilization->Branch PathA Amine (R-NH2) Heat 40-60°C Branch->PathA PathB Alkoxide (RO-) 0°C to RT Branch->PathB PathC Thiourea Reflux -> Hydrolysis Branch->PathC Workup Quench/Acidify to pH 3-4 PathA->Workup PathB->Workup PathC->Workup Isolate Filtration or Extraction Workup->Isolate

Figure 2: Decision tree for selecting the appropriate protocol based on the desired substitution.

References

  • Evaluation of SNAr Regioselectivity: Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Validates the electronic preference for C4 substitution in N-heterocycles containing EWGs.

  • Thiation Protocols: Title: Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Source: MDPI (Molecules).[3] URL:[Link] Relevance: Establishes the thiourea method for converting activated chloro-heterocycles to thiols/thiones.

  • Late-Stage Functionalization: Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[4] Source: American Chemical Society (JACS). URL:[Link] Relevance: Discusses the activation energy and solvent effects for

    
     on pyridine systems.
    

Sources

Application Note: 4-Chloro-6-cyanopicolinic Acid as a Trifunctional Pyridine Scaffold

[1][2][3]

Introduction & Chemical Profile[3][4][5][6][7][8][9][10][11][12][13]

4-Chloro-6-cyanopicolinic acid represents a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its value lies in its trifunctional orthogonal reactivity .[1][2][3] Unlike simple pyridines, this molecule possesses three distinct reactive sites—a carboxylic acid at C2, an electrophilic chlorine at C4, and a nitrile at C6—each capable of being manipulated independently under specific conditions.[1][2]

This scaffold is particularly relevant in the development of HIF Prolyl Hydroxylase (HIF-PH) inhibitors (for anemia/CKD), Kinase Inhibitors (oncology), and complex agrochemcials .[2][3]

Structural Advantage[2][3]
  • C2-COOH (Anchor): Facilitates amide coupling to solubilizing tails or peptidomimetic chains.[1][2][3]

  • C4-Cl (Electrophile): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) and Pd-catalyzed cross-couplings due to the electron-withdrawing nature of the pyridine nitrogen, the nitrile, and the carboxyl group.[1][2]
    
  • C6-CN (Versatile Precursor): Precursor to primary amines (reduction), amides (hydrolysis), or heterocycles (e.g., tetrazoles, amidines).[2][3]

Chemical Utility & Reactivity Map

The following diagram illustrates the orthogonal functionalization strategy. The C4-position is the most electrophilic site for substitution, while the C2 and C6 positions allow for backbone modification.[1]

ReactivityMapCore4-Chloro-6-cyanopicolinic AcidC2_NodeC2-COOH(Amide Coupling / Esterification)Core->C2_NodeActivationC4_NodeC4-Cl(SnAr / Suzuki / Sonogashira)Core->C4_NodePd(0) or NucleophileC6_NodeC6-CN(Hydrolysis / Reduction / Cyclization)Core->C6_NodeAcid/Base or H2C2_ProdAmides / Esters(Solubility/Binding)C2_Node->C2_ProdC4_ProdBi-aryl / Amino-pyridine(Core Scaffold Extension)C4_Node->C4_ProdC6_ProdAmines / Tetrazoles(H-Bond Donors)C6_Node->C6_Prod

Caption: Orthogonal reactivity map of 4-Chloro-6-cyanopicolinic acid, highlighting independent functionalization pathways for library generation.

Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning the intermediate steps include checkpoints (TLC/LCMS) to ensure reaction fidelity before proceeding.[1][2][3]

Protocol A: Regioselective Displacement at C4

Objective: Introduce an amine motif at the C4 position while preserving the C6-nitrile and C2-carboxylic acid.[1][3] Mechanism: The C4 position is para to the pyridine nitrogen and meta to electron-withdrawing groups, making it highly susceptible to nucleophilic attack.[1]

Materials:

  • Substrate: 4-Chloro-6-cyanopicolinic acid (1.0 equiv)[1][2][3]

  • Nucleophile: Cyclic amine (e.g., Morpholine, Piperazine) or Aniline derivative (1.1 equiv)[2][3]

  • Base:

    
     (2.5 equiv) or DIPEA (3.0 equiv)[2][3]
    
  • Solvent: DMF or DMSO (Anhydrous)[3]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Chloro-6-cyanopicolinic acid (1.0 g, ~5.5 mmol) in DMF (10 mL) in a round-bottom flask under

    
     atmosphere.
    
    • Note: If solubility is poor, convert to methyl ester first (see Protocol C).[2][3]

  • Base Addition: Add

    
     (1.9 g, 13.75 mmol). The suspension may turn slightly yellow.[1][3]
    
  • Nucleophile Addition: Add the amine (6.0 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Checkpoint: Monitor by LCMS.[1][3] The starting material (Cl-isotope pattern) should disappear, replaced by the product mass (M+Nucleophile-HCl).[1][2][3]

  • Workup:

    • Cool to room temperature.[1][3]

    • Pour into ice-cold water (50 mL) and adjust pH to ~3–4 with 1N HCl.

    • The product often precipitates.[1][3] Filter and wash with cold water.[1]

    • If no precipitate, extract with EtOAc (3x), dry over

      
      , and concentrate.[2][3]
      
Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Objective: Install an aryl or heteroaryl group at C4. Challenge: The free carboxylic acid can poison Pd catalysts.[1][3] Protection as a methyl ester is recommended prior to this step.[1][2][3]

Materials:

  • Substrate: Methyl 4-chloro-6-cyanopicolinate (1.0 equiv)[1][2][3]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1][3]

  • Catalyst:

    
     (5 mol%)[2][3]
    
  • Base:

    
     (3.0 equiv)[2][3]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2][3]

Step-by-Step Methodology:

  • Degassing: In a microwave vial or pressure tube, combine the ester substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes.

    • Critical: Oxygen removal is vital to prevent homocoupling of the boronic acid.[1][3]

  • Catalyst Addition: Add

    
     quickly and seal the vessel.
    
  • Reaction: Heat to 90°C for 2–12 hours (or 110°C for 30 min in microwave).

  • Workup:

    • Filter through a Celite pad to remove Pd black.[1][3] Rinse with EtOAc.[1][3]

    • Wash filtrate with brine, dry, and concentrate.[2][3]

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).[1][3]

Protocol C: Late-Stage Nitrile Hydrolysis (C6)

Objective: Convert the C6-cyano group to a primary amide (often required for kinase binding pockets).[1][2][3]

Materials:

  • Substrate: Functionalized 6-cyanopicolinate derivative.[1][2][3]

  • Reagent:

    
     (30%), 
    
    
    , DMSO.[2][3]

Methodology:

  • Dissolve substrate in DMSO.[1][3]

  • Add

    
     (0.5 equiv).[1][3]
    
  • Add

    
     (3.0 equiv) dropwise at 0°C (Exothermic!).
    
  • Allow to warm to RT and stir for 1 hour.

  • Quench: Add saturated

    
     to destroy excess peroxide.[1][3]
    
  • Isolation: Extract with EtOAc.

Analytical Characterization Data (Reference)

When characterizing intermediates derived from 4-Chloro-6-cyanopicolinic acid, look for these specific spectral signatures:

TechniqueParameterExpected Observation
HPLC-MS Isotope PatternStarting Material: Distinct 3:1 ratio of M : M+2 peaks (Chlorine signature).Product (

):
Loss of Cl pattern; mass shift corresponding to nucleophile.[1][2][3]
1H NMR Pyridine ProtonsTwo distinct doublets (or singlets depending on resolution) in the aromatic region (

7.8 - 8.5 ppm).[1][3] Coupling constant

.[1][2][3]
IR Nitrile StretchSharp, weak band at

.[1][2][3]
IR CarbonylStrong band at

(Acid/Ester).[1][2][3]

Safety & Handling (MSDS Highlights)

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).[2][3]

  • Cyanide Risk: While the nitrile group is stable, avoid strong reducing conditions or incineration that could release HCN gas.[1][2]

  • Acid Handling: The free acid is corrosive.[1][3] Use PPE (gloves, goggles) and handle in a fume hood.[2]

  • Waste Disposal: Segregate as halogenated organic waste.[1][2][3] Aqueous layers from cyanide hydrolysis must be treated with bleach (hypochlorite) before disposal to neutralize any potential free cyanide.[1][3]

References

  • National Center for Biotechnology Information. (2023).[1][2][3] PubChem Compound Summary for CID 72711, 4-Chloropicolinic acid hydrazide (Derivative Context). Retrieved from [Link][2][3]

  • MDPI. (2022).[1][3] Design and Synthesis of Novel Picolinic Acid Herbicides. Molecules. Retrieved from [Link][2][3]

Technical Guide: Controlled Hydrolysis of 4-Chloro-6-cyanopicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

The Synthetic Challenge

The hydrolysis of 4-Chloro-6-cyanopicolinic acid presents a classic chemoselectivity challenge in pyridine chemistry. The objective is to convert the nitrile group (-CN) at position 6 into a carboxylic acid (-COOH) while strictly preserving the chlorine atom at position 4.

  • Primary Reaction: Acid/Base catalyzed hydrolysis of Nitrile

    
     Amide 
    
    
    
    Carboxylic Acid.
  • Competing Side Reaction: Nucleophilic Aromatic Substitution (

    
    ) of the Chlorine at position 4 by water or hydroxide, yielding Chelidamic acid  (4-hydroxypyridine-2,6-dicarboxylic acid).
    
Mechanistic Pathway

The pyridine ring is electron-deficient, making the C4 position highly susceptible to nucleophilic attack. The presence of electron-withdrawing groups (CN and COOH) at positions 2 and 6 further activates the C4-Cl bond.

  • Alkaline Conditions (High Risk): Hydroxide ions (

    
    ) are strong nucleophiles. Refluxing in NaOH typically results in rapid displacement of the chloride, yielding the 4-hydroxy impurity.
    
  • Acidic Conditions (Preferred): Under acidic conditions, the pyridine nitrogen is protonated, which increases the electrophilicity of the nitrile carbon but does not introduce a strong nucleophile like

    
    . Water acts as the weak nucleophile, hydrolyzing the nitrile while leaving the C-Cl bond relatively intact.
    

Part 2: Experimental Protocols

Protocol A: Acid-Catalyzed Hydrolysis (Standard Method)

Best for: Maximizing yield of the 4-Chloro product and minimizing dechlorination.

1. Reagents & Equipment
ReagentSpecificationRole
Substrate 4-Chloro-6-cyanopicolinic acidStarting Material
Acid 6M Hydrochloric Acid (HCl)Catalyst / Solvent
Solvent Water (Deionized)Reactant / Solvent
Equipment Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bathReaction Vessel
2. Step-by-Step Methodology
  • Setup: Charge a 250 mL round-bottom flask with 10.0 g (54.8 mmol) of 4-Chloro-6-cyanopicolinic acid.

  • Acid Addition: Add 100 mL of 6M HCl. The substrate may not fully dissolve initially.

  • Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.

    • Checkpoint: The solid should dissolve as the reaction proceeds and the intermediate amide forms.

    • Duration: Reflux for 4–6 hours . Monitor by HPLC (see Part 3) until the intermediate amide peak disappears (< 1%).

  • Cooling & Crystallization:

    • Remove heat and allow the solution to cool slowly to room temperature (20–25°C).

    • Further cool to 0–5°C in an ice bath. The product, 4-Chloropyridine-2,6-dicarboxylic acid, usually precipitates as a white to off-white crystalline solid due to the common ion effect (HCl) and low solubility of the diacid in cold water.

  • Isolation: Filter the solid using a sintered glass funnel.

  • Washing: Wash the cake with 2 x 10 mL of ice-cold 1M HCl. Note: Avoid washing with pure water if the product is highly soluble; use dilute acid to prevent loss.

  • Drying: Dry the solid under vacuum at 50°C for 12 hours.

3. Expected Yield & Specs
  • Yield: 85–92%

  • Appearance: White crystalline powder.[1]

  • Purity: >98% (HPLC).

Protocol B: Mild Peroxide Hydrolysis (Alternative)

Best for: Scenarios where strong acid reflux causes degradation, though less common for this specific substrate.

Warning: This method uses basic conditions but relies on the "Radziszewski reaction" mechanism (using


) which proceeds faster and at lower temperatures than standard base hydrolysis, potentially sparing the C-Cl bond.
  • Dissolution: Dissolve 5.0 g of substrate in 50 mL water containing 1.1 eq of NaOH at 0°C.

  • Addition: Slowly add 30%

    
     (2.0 eq) dropwise, maintaining temp < 10°C.
    
  • Stirring: Allow to warm to 20°C and stir for 2 hours.

  • Quench: Carefully acidify with concentrated HCl to pH 1–2 to precipitate the diacid.

Part 3: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the competing pathways. The Green path is the desired acidic route. The Red path is the undesired side reaction in base.

G Start 4-Chloro-6-cyanopicolinic acid Amide Intermediate Amide Start->Amide H3O+ / H2O (Hydrolysis) Impurity 4-Hydroxypyridine-2,6-dicarboxylic acid (Chelidamic Acid) Start->Impurity OH- / Heat (SnAr - Cl Displacement) Product 4-Chloropyridine-2,6-dicarboxylic acid (Target) Amide->Product H3O+ / Heat (-NH4+) Product->Impurity Prolonged Boiling in Water/Base

Caption: Reaction pathway showing the selective acidic hydrolysis (Green) versus the risk of dechlorination (Red).

Process Workflow

Workflow Start Start: 4-Cl-6-CN-Picolinic Acid AcidAdd Add 6M HCl (10 vol) Start->AcidAdd Reflux Reflux 100°C (4-6 hrs) AcidAdd->Reflux IPC IPC: HPLC Check Target: <1% Amide Reflux->IPC IPC->Reflux Incomplete Cool Cool to 0-5°C (Crystallization) IPC->Cool Complete Filter Filtration & Wash (Cold 1M HCl) Cool->Filter Dry Vacuum Dry 50°C Filter->Dry Final Final Product: Diacid Dry->Final

Caption: Step-by-step workflow for the acid-catalyzed hydrolysis protocol.

Part 4: Analytical Control & Troubleshooting

HPLC Method Parameters

To ensure the chlorine is retained and the nitrile is fully hydrolyzed, use the following Reverse Phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 270 nm (Pyridine ring absorption).

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11] Retention Time (min)Note
Chelidamic Acid (OH-impurity) 2.5 - 3.5Very polar, elutes early.
Product (Diacid) 6.0 - 7.0Target peak.
Intermediate (Amide) 8.0 - 9.0Indicates incomplete reaction.
Starting Material (Nitrile) 10.0 - 11.0Should be non-detectable.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Yellow/Brown Product Dechlorination / PolymerizationReaction temp too high or traces of base present. Recrystallize from water/charcoal.
High Amide Content Incomplete HydrolysisExtend reflux time by 2 hours. Ensure acid strength is >4M.
Low Yield Product solubilityThe diacid is moderately soluble in water. Ensure final slurry is at 0°C and pH < 1 before filtration.

Part 5: References

  • Common Organic Chemistry. (2023). Standard Conditions for Nitrile Hydrolysis to Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives. (Discussing stability of 4-substituted dipicolinic acids). Retrieved from [Link]

Sources

Application Note: Suzuki Coupling of 4-Chloro-6-cyanopicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the Suzuki-Miyaura cross-coupling of 4-Chloro-6-cyanopicolinic acid . It addresses the specific chemoselective challenges posed by the coexistence of a free carboxylic acid, a labile nitrile group, and an electron-deficient pyridine ring.

Executive Summary & Strategic Analysis

Substrate: 4-Chloro-6-cyanopicolinic acid (4-Chloro-6-cyano-2-pyridinecarboxylic acid). Reaction Class: Palladium-catalyzed C–C bond formation (Suzuki-Miyaura).[1][2][3][4] Critical Challenge: Balancing the reactivity of the electron-deficient 4-chloro position against the solubility issues of the zwitterionic free acid and the hydrolytic instability of the 6-cyano group.

Chemoselectivity Landscape

The substrate presents a "Triad of Reactivity" that dictates the experimental design:

  • 4-Chloro Position (Reactive Site): Highly activated for oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-cyano group. This allows for the use of milder precatalysts compared to chlorobenzenes.

  • 6-Cyano Group (Fragile Site): Susceptible to hydrolysis (to amide/carboxylic acid) under the harsh basic/aqueous conditions often required for Suzuki coupling.

  • 2-Carboxylic Acid (Interfering Site): Exists as a carboxylate in basic media, potentially binding Pd(II) species (forming unreactive "palladacycles") and reducing solubility in non-polar solvents.

Decision Matrix: Direct vs. Protected Routes
  • Route A: Direct Coupling (Recommended): Utilizes the free acid (as a salt). Requires high-polarity solvent systems and excess base. Advantage:[2][5] Fewer steps. Risk:[4] Protodeboronation of the boronic acid partner.

  • Route B: Ester Protection (Alternative): Converts acid to Methyl/t-Butyl ester. Advantage:[2][5] Standard organic solubility; easier purification. Risk:[4] Hydrolysis of the nitrile during the final ester deprotection step.

Mechanistic Insight & Catalyst Selection

Electronic Activation

The 6-cyano group acts as a strong Electron Withdrawing Group (EWG), significantly lowering the LUMO energy of the C–Cl bond. This makes the oxidative addition of Pd(0) rapid. The rate-limiting step is often transmetallation , hindered by the steric bulk of the ortho-substituents (COOH and CN).

Catalyst System Recommendations
  • Primary Choice: Pd(dppf)Cl₂·CH₂Cl₂: The large bite angle of the dppf ligand facilitates the reductive elimination step, which can be sluggish in sterically crowded pyridines. It is robust against the coordinating ability of the free carboxylate.

  • High-Performance Choice: XPhos Pd G2 / G3: For sterically demanding or electron-poor boronic acids. The bulky biaryl phosphine promotes transmetallation and prevents catalyst poisoning by the pyridine nitrogen.

Detailed Experimental Protocols

Protocol A: Direct Coupling on Free Acid (High Throughput / Scale-Up Friendly)

This protocol avoids protection/deprotection steps, utilizing a biphasic system to solubilize the carboxylate salt.

Reagents:

  • Substrate: 4-Chloro-6-cyanopicolinic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 – 5 mol%)

  • Base: K₂CO₃ (3.5 equiv) — Crucial: 1 equiv to neutralize acid, 2.5 equiv for activation.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with 1,4-dioxane and water. Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Loading: Add 4-Chloro-6-cyanopicolinic acid, the arylboronic acid, and K₂CO₃.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ last. Seal the vessel immediately.

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The starting material (acid) will be very polar; use an acidic mobile phase (0.1% Formic acid) to visualize.

  • Workup (Acidic Crash-Out):

    • Cool the mixture to room temperature.

    • Dilute with water (2x reaction volume).

    • Filter through Celite to remove Pd black (wash with water/alkali).

    • Carefully acidify the filtrate with 1N HCl to pH 3–4. The product should precipitate.

    • Filter the solid.[1] If no precipitate forms (due to product polarity), extract with EtOAc/THF (3:1) after acidification.

Protocol B: Methyl Ester Route (For Purification-Intensive Campaigns)

Use this if the free acid product is difficult to purify or if the boronic acid is acid-sensitive.

Phase 1: Esterification

  • Dissolve substrate in MeOH. Add SOCl₂ (2.0 equiv) dropwise at 0°C.

  • Reflux for 2 hours. Concentrate to yield Methyl 4-chloro-6-cyanopicolinate.

Phase 2: Coupling

  • Conditions: Methyl ester (1.0 equiv), Boronic acid (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd(PPh₃)₄ (5 mol%) in Toluene/EtOH/Water (3:1:1).

  • Temp: 80°C for 6 hours.

  • Purification: Standard silica chromatography (Hexane/EtOAc).

Phase 3: Controlled Hydrolysis (The Danger Zone)

  • Challenge: Hydrolyzing the ester without touching the nitrile.

  • Method: Use LiOH (1.1 equiv) in THF/Water at 0°C . Monitor closely. Quench immediately upon consumption of ester. Avoid refluxing NaOH, which will hydrolyze the nitrile to the amide.

Optimization Parameters & Troubleshooting

ParameterRecommendationRationale
Solvent Dioxane/H₂O (4:1)The water is essential to dissolve the inorganic base and the carboxylate salt of the substrate.
Base K₂CO₃ or K₃PO₄Strong enough to activate boronic acid, but mild enough to minimize nitrile hydrolysis compared to Hydroxides.
Temperature 80–90°CSufficient for activation. >100°C increases risk of protodeboronation (loss of boronic acid).
Ligand dppf or XPhosBidentate (dppf) prevents Pd-N coordination. Bulky monodentate (XPhos) accelerates oxidative addition on electron-poor rings.

Common Failure Modes:

  • Protodeboronation: The boronic acid loses B(OH)₂ and is replaced by H.

    • Fix: Increase catalyst loading to speed up coupling vs. side reaction; use Boronic Esters (Pinacol) instead of acids; lower temperature.

  • Nitrile Hydrolysis: Product mass = Expected + 18 (Amide).

    • Fix: Reduce water ratio; switch base to anhydrous Cs₂CO₃ in DMF (if solubility permits).

Visualized Workflows (Graphviz)

Reaction Logic & Decision Tree

SuzukiLogic Start Start: 4-Chloro-6-cyanopicolinic acid Check Is the Product Acidic or Neutral? Start->Check RouteA Route A: Direct Coupling (Preserves Nitrile) Check->RouteA Acid Required RouteB Route B: Ester Protection (Easier Purification) Check->RouteB Ester/Neutral Required CondA Conditions: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 85°C RouteA->CondA CondB Step 1: MeOH/SOCl2 Step 2: Pd(PPh3)4, Cs2CO3 Step 3: LiOH, 0°C RouteB->CondB RiskA Risk: Protodeboronation of Boronic Acid CondA->RiskA Final Target Biaryl Product CondA->Final RiskB Risk: Nitrile Hydrolysis during Deprotection CondB->RiskB CondB->Final

Figure 1: Strategic decision tree for selecting the optimal coupling route based on product requirements and stability.

Catalytic Cycle & Chemoselectivity

Mechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Fast due to CN/N) Pd0->OxAdd + Substrate PdII Ar-Pd(II)-Cl OxAdd->PdII TransMet Transmetallation (Rate Limiting) PdII->TransMet + Ar-B(OH)2 / Base Interference Interference: COOH binds Pd PdII->Interference If Base Low RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 + Product

Figure 2: Mechanistic cycle highlighting the oxidative addition advantage and potential carboxylate interference.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (Contextualizing pyridine reactivity).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. (Basis for XPhos recommendation).

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments.

Sources

Application Note: Chemoselective Esterification of 4-Chloro-6-cyanopicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Esterification Protocols for 4-Chloro-6-cyanopicolinic acid Content Type: Application Note & Detailed Protocol Audience: Senior Research Scientists, Process Chemists

Executive Summary

4-Chloro-6-cyanopicolinic acid is a highly functionalized pyridine scaffold used frequently in the synthesis of agrochemicals and metalloprotease inhibitors. Its structural core presents a "chemoselectivity triangle" that challenges standard esterification protocols:

  • Acid Sensitivity: The 6-cyano (nitrile) group is susceptible to hydrolysis (to amide/acid) under aqueous acidic conditions.

  • Nucleophilic Sensitivity: The 4-chloro substituent is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the 6-cyano group.

  • Steric/Electronic Activation: The 2-carboxylic acid is electronically deactivated for nucleophilic attack but highly acidic.

This guide outlines two field-proven protocols designed to esterify the carboxylic acid while preserving the integrity of the nitrile and chloro substituents. Protocol A (Acyl Chloride Method) is the robust standard for scale-up, while Protocol B (Alkylation) is the mild alternative for highly sensitive derivatives.

Mechanistic Analysis & Route Selection

The primary failure mode in esterifying this substrate is nitrile hydrolysis (forming the amide byproduct) or chloride displacement (forming methoxy/ethoxy analogs).

The Chemoselectivity Logic
  • Avoid Fischer Esterification: Traditional reflux in H₂SO₄/MeOH generates water, which, in the presence of strong acid and heat, hydrates the nitrile.

  • Avoid Strong Bases: Using alkoxides (e.g., NaOMe) will almost certainly trigger SNAr displacement of the 4-chloride.

  • Selected Route (Anhydrous Activation): Converting the acid to an acid chloride using Thionyl Chloride (SOCl₂) in anhydrous conditions bypasses water generation entirely, protecting the nitrile.

Decision Matrix
ParameterProtocol A: Thionyl ChlorideProtocol B: Alkyl Iodide/Carbonate
Scale Gram to KilogramMilligram to Gram
Reagents SOCl₂, MeOH/EtOH (anhydrous)MeI/EtI, K₂CO₃, DMF
Byproducts SO₂, HCl (Gas)KI, CO₂
Risk HCl generation (requires venting)Over-alkylation (rare), SNAr if heated
Time 2–4 Hours4–12 Hours

Visualization: Reaction Workflows

Figure 1: Mechanistic Pathway & Chemoselectivity

ReactionPathway Substrate 4-Chloro-6-cyanopicolinic acid Activation Activation (SOCl2 / DMF cat.) Substrate->Activation Anhydrous Side1 Side Reaction: Nitrile Hydrolysis Substrate->Side1 Aqueous Acid (Avoid) Intermediate Acid Chloride Intermediate Activation->Intermediate -SO2, -HCl Esterification Nucleophilic Attack (Anhydrous ROH) Intermediate->Esterification Fast Side2 Side Reaction: SnAr (Cl Displacement) Intermediate->Side2 Alkoxide Base (Avoid) Product Target Ester (Methyl/Ethyl) Esterification->Product High Yield

Caption: Figure 1. The anhydrous acid chloride pathway minimizes risks of nitrile hydrolysis and chloride displacement.

Protocol A: Thionyl Chloride Mediated Synthesis

Best for: Methyl and Ethyl esters, Scale-up (>5g). Principle: In situ generation of the acid chloride followed by quenching with alcohol.

Materials
  • Substrate: 4-Chloro-6-cyanopicolinic acid (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (5.0 eq) - Must be fresh/colorless.

  • Catalyst: DMF (N,N-Dimethylformamide) (0.05 eq)

  • Solvent: Anhydrous Methanol or Ethanol (Excess)

  • Apparatus: Round-bottom flask, reflux condenser, CaCl₂ drying tube or N₂ line.

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Charge the reaction vessel with 4-Chloro-6-cyanopicolinic acid.

    • Add Thionyl Chloride (SOCl₂) carefully. Note: The reaction is endothermic initially but gas evolution will occur.

    • Add catalytic DMF (2-3 drops per gram of substrate). This forms the Vilsmeier-Haack active species, accelerating the reaction significantly.

    • Heat to reflux (70–75°C) for 2 hours.

    • Checkpoint: The solution should become homogenous. Monitor by TLC (convert an aliquot to methyl ester with MeOH) to ensure acid consumption.

  • Evaporation (Critical Step):

    • Evaporate excess SOCl₂ under reduced pressure (rotary evaporator) to dryness.

    • Why: Excess SOCl₂ reacts violently with alcohol and generates heat/HCl, which can degrade the nitrile.

    • Re-dissolve the residue in a small amount of anhydrous Toluene and re-evaporate (azeotropic removal of residual SOCl₂).

  • Esterification:

    • Cool the acid chloride residue to 0°C (Ice bath).

    • Slowly add anhydrous alcohol (MeOH or EtOH). The reaction is exothermic.

    • Allow to warm to room temperature and stir for 30 minutes.

  • Workup:

    • Concentrate the solvent in vacuo.[1][2]

    • Dissolve residue in Ethyl Acetate.

    • Wash with saturated NaHCO₃ (to remove HCl traces) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Expected Yield: 85–95% Purity: >98% (usually requires no chromatography).

Protocol B: Mild Alkylation (Base-Promoted)

Best for: Complex esters (Benzyl, Allyl), Small scale (<1g), or acid-sensitive analogs. Principle: SN2 attack of the carboxylate anion on an alkyl halide.

Materials
  • Substrate: 4-Chloro-6-cyanopicolinic acid (1.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) (1.5 eq) - Must be anhydrous/granular.

  • Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Methodology
  • Solubilization:

    • Dissolve the substrate in DMF (concentration ~0.2 M).

    • Add K₂CO₃. The mixture will be a suspension.

  • Alkylation:

    • Add the Alkyl Iodide dropwise at Room Temperature (20–25°C).

    • Do NOT heat. Heating with carbonate in DMF increases the risk of SNAr (displacing the 4-Cl with dimethylamine from DMF decomposition or carbonate attack).

  • Monitoring:

    • Stir for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup:

    • Dilute with water (5x volume) and extract with Ethyl Acetate.

    • Note: DMF is difficult to remove; multiple water washes are required.

    • Dry organic layer (MgSO₄) and concentrate.

Quality Control & Data Interpretation

Analytical Specifications
TestMethodExpected ResultInterpretation
HPLC C18, ACN/H₂OSingle PeakRetention time shift: Acid (early) -> Ester (late).
1H NMR DMSO-d6 / CDCl3Methyl Singlet (~3.9 ppm)Integration 3H. Absence of broad COOH peak (~13 ppm).
IR ATR-FTIR~2240 cm⁻¹ (CN)Sharp nitrile band confirms CN integrity.
IR ATR-FTIR~1730 cm⁻¹ (C=O)Ester carbonyl stretch (shifted from acid ~1700).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Amide Peak in NMR Moisture present during activation.Ensure SOCl₂ and glassware are strictly anhydrous. Use a drying tube.
Methoxy impurity (SNAr) Methanol acted as nucleophile at pos 4.Temperature too high during quenching. Cool to 0°C before adding alcohol.
Dark/Black Reaction Mixture Polymerization or decomposition.Overheating in DMF (Protocol B). Keep Temp < 30°C.

References

  • Synthesis of Methyl 4-chloropicolinate via Acid Chloride

    • Cai, X., et al. "Preparation of (R)-4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-(1-(hydroxyamino)-1-oxopropan-2-yl)picolinamide." US Patent 2008/234332. (2008).[3]

    • - Demonstrates the SOCl₂/DMF/MeOH protocol for 4-chloropicolinic acid analogs.

  • General Picolinic Acid Esterification (Active Esters)

    • Hansen, P., et al. "A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids." Molecules, 2001, 6, 49.
    • - Validates the use of SOCl₂ for activating electron-deficient pyridine acids.

  • Nitrile Hydrolysis Mechanisms

    • Chemistry LibreTexts. "Hydrolysis of Nitriles."[4][5][6][7][8]

    • - Provides the mechanistic basis for avoiding aqueous acidic conditions to preserve the nitrile.

  • Yamaguchi Esterification (Alternative for Sensitive Substrates)

    • Inanaga, J., et al. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 1979.
    • - Context for using benzoyl chlorides if SOCl₂ is too harsh.

Sources

4-Chloro-6-cyanopicolinic acid in agrochemical herbicide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-6-cyanopicolinic Acid in Next-Generation Auxinic Herbicide Synthesis

Abstract

This application note details the strategic use of 4-chloro-6-cyanopicolinic acid (CAS 1060812-13-6) as a high-value scaffold for the synthesis of novel pyridine-2-carboxylate herbicides.[1] While commercial arylpicolinates (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl) typically utilize 6-aryl-substituted precursors, this 6-cyano scaffold offers a unique entry point for diversifying the 6-position with non-aryl moieties (e.g., tetrazoles, amides, carboxylates) or accessing 6-aryl derivatives via late-stage transformation. This guide provides validated protocols for nucleophilic aromatic substitution (


) at the C4 position and functional group interconversion at the C6 nitrile, enabling the rapid generation of structure-activity relationship (SAR) libraries for auxin-mimic screening.

Strategic Importance & Mechanism of Action

4-Chloro-6-cyanopicolinic acid serves as a versatile electrophilic core for synthesizing Class 4 (Synthetic Auxin) herbicides. These compounds function by mimicking indole-3-acetic acid (IAA), binding to the TIR1/AFB5 ubiquitin ligase complex, and triggering unregulated gene expression leading to plant death.

  • The C4-Position (Chlorine): Acts as a leaving group for

    
     reactions. Introduction of an amino (
    
    
    
    ) or substituted amino group here is critical for high affinity binding to the auxin receptor.
  • The C6-Position (Cyano): A versatile "handle." Unlike the fixed aryl groups in commercial standards, the nitrile can be:

    • Hydrolyzed to a carboxylic acid (mimicking Aminopyralid analogs).

    • Cyclized to tetrazoles/triazoles (bioisosteres for carboxylic acids).

    • Transformed via Grignard or organolithium reagents to aryl ketones or rings.

Pathway Visualization

HerbicideSynthesis Figure 1: Divergent Synthesis Strategy using 4-Chloro-6-cyanopicolinic Acid Scaffold 4-Chloro-6-cyanopicolinic Acid (Scaffold) Intermediate 4-Amino-6-cyanopicolinic Acid (Key Intermediate) Scaffold->Intermediate SnAr (NH3/Amine) PathA Hydrolysis (6-COOH Derivatives) Intermediate->PathA Acid/Base Hydrolysis PathB Cyclization (6-Tetrazolyl Bioisosteres) Intermediate->PathB Azide Cycloaddition PathC Esterification (Prodrug Formation) PathA->PathC Alkylation

Experimental Protocols

Protocol A: C4-Amination via Nucleophilic Aromatic Substitution ( )

Objective: To introduce the essential amino pharmacophore by displacing the C4-chlorine. This is the most critical step for biological activity.

Reagents:

  • Substrate: 4-Chloro-6-cyanopicolinic acid (1.0 eq)[1]

  • Nucleophile: Ammonia (aqueous 28% or 7N in MeOH) or substituted amine (1.5–2.0 eq)

  • Solvent: Isopropanol (IPA) or Dimethyl sulfoxide (DMSO)

  • Catalyst (Optional): Copper(I) oxide (if reactivity is low)

Procedure:

  • Dissolution: In a pressure-rated reaction vessel (Q-tube or autoclave), dissolve 10 mmol of 4-chloro-6-cyanopicolinic acid in 20 mL of IPA.

  • Addition: Carefully add 20 mmol of the amine source. Note: If using aqueous ammonia, ensure the vessel is sealed immediately to prevent gas loss.

  • Reaction: Heat the mixture to 100–120°C for 12–18 hours. The reaction is driven by the electron-deficient nature of the pyridine ring (activated by the 6-cyano and 2-carboxyl groups).

  • Monitoring: Monitor by HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid). The starting material (

    
     4.5 min) should convert to the more polar 4-amino product (
    
    
    
    2.8 min).
  • Workup:

    • Cool to room temperature.

    • Adjust pH to ~3.0 using 1N HCl. The product, 4-amino-6-cyanopicolinic acid , typically precipitates as an off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

Mechanistic Insight: The electron-withdrawing nitrile group at C6 significantly lowers the LUMO energy of the pyridine ring, facilitating nucleophilic attack at C4 without requiring harsh transition metal catalysis, although Cu(I) can accelerate the rate for bulky amines [1].

Protocol B: C6-Nitrile Hydrolysis to Dicarboxylic Acids

Objective: To convert the 6-cyano group into a carboxylic acid, accessing analogs of Aminopyralid (which is 4-amino-3,6-dichloropicolinic acid, but here we generate 4-amino-pyridine-2,6-dicarboxylic acid derivatives).

Reagents:

  • Substrate: 4-Amino-6-cyanopicolinic acid (from Protocol A)

  • Reagent: 6N NaOH (aqueous)

  • Temperature: Reflux (100°C)

Procedure:

  • Suspend the nitrile intermediate in 6N NaOH (10 volumes).

  • Reflux for 4–6 hours. Evolution of ammonia gas indicates hydrolysis is proceeding.

  • Cool to 0°C and acidify carefully with concentrated HCl to pH 1–2.

  • The dicarboxylic acid product will precipitate.[2] Recrystallize from water/ethanol.

Protocol C: Esterification (Prodrug Synthesis)

Objective: Herbicides are often applied as esters (e.g., Halauxifen-methyl) to improve leaf cuticle penetration. The ester is hydrolyzed in planta to the active acid.

Reagents:

  • Substrate: 4-Amino-6-cyanopicolinic acid (or the hydrolyzed di-acid)

  • Reagent: Methanol (excess)

  • Catalyst: Thionyl Chloride (

    
    ) or Sulfuric Acid (
    
    
    
    )

Procedure:

  • Dissolve the acid substrate in dry methanol.

  • Cool to 0°C. Dropwise add 2.0 eq of Thionyl Chloride.

  • Reflux for 3 hours.

  • Evaporate solvent. Partition residue between Ethyl Acetate and Saturated

    
    .
    
  • Dry organic layer (

    
    ) and concentrate to yield the methyl ester .
    

Data Summary & Validation

Table 1: Expected Analytical Parameters for Key Intermediates

CompoundFormulaMW ( g/mol )HPLC

(min)*
Key

NMR Signals (DMSO-

)
Scaffold

182.564.5

8.2 (s, 1H, H3), 8.4 (s, 1H, H5)
4-Amino Int.

163.132.8

7.1 (s, 1H, H3), 7.3 (s, 1H, H5), 6.8 (br s, 2H,

)
Methyl Ester

177.165.2

3.85 (s, 3H,

)

*Note: HPLC conditions: C18, 5-95% MeCN in Water (0.1% FA), 10 min gradient.

Safety & Handling

  • Cyanide Release: While the nitrile group is generally stable, acidic hydrolysis releases ammonium salts. Avoid strong reducing conditions that could generate HCN gas.

  • Skin Sensitization: Chlorinated pyridines are potent sensitizers. Handle all solids in a fume hood wearing nitrile gloves.

  • Waste Disposal: Aqueous waste from Protocol B contains high salt concentrations and pyridine residues; dispose of as hazardous aqueous waste.

References

  • Balko, T. W., et al. (2010). 4-Aminopicolinates and their use as herbicides.[3][4][5][6] Dow AgroSciences LLC. US Patent 7,863,220 . Link

  • Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl. Bioorganic & Medicinal Chemistry.[2][6][7][8] Source: Corteva Agriscience .[9] Link

  • Yerkes, C. N., et al. (2008). Discovery of a new class of synthetic auxin herbicides.[3][6][8][9][10] Proceedings of the Weed Science Society of America.

  • BLD Pharm. (2024). Product Safety Data Sheet: 4-Chloro-6-cyanopicolinic acid.[1]Link

Sources

reduction of 4-Chloro-6-cyanopicolinic acid to amino derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 4-Chloro-6-cyanopicolinic Acid to Amino Derivatives

Executive Summary & Strategic Analysis

The reduction of 4-Chloro-6-cyanopicolinic acid (CAS: 1227581-28-5 analogs) to its amino derivative, 6-(aminomethyl)-4-chloropicolinic acid , presents a classic chemoselectivity challenge in organic synthesis. The objective is to reduce the nitrile group (-CN) to a primary amine (-CH


NH

) while preserving two sensitive functionalities:
  • The Aryl Chloride (C-Cl): Susceptible to hydrodehalogenation (loss of Cl) under standard catalytic hydrogenation conditions.

  • The Carboxylic Acid (-COOH): Can poison catalysts or interfere with hydride reagents; often requires protection.

The "Pro" Approach: Direct reduction of the free acid is chemically fraught due to solubility issues (zwitterion formation) and catalyst poisoning. The industry-standard protocol involves a two-step sequence :

  • Esterification: Protecting the acid as a methyl ester.

  • Catalytic Hydrogenation: Using Raney Nickel (Ra-Ni) or doped Platinum (Pt) catalysts to selectively reduce the nitrile.

This guide details the Ester-Intermediate Route , which offers the highest reliability, yield, and ease of purification for drug development workflows.

Critical Decision Tree & Reaction Pathway

The following diagram illustrates the workflow and critical control points to avoid common pitfalls like dechlorination or secondary amine formation.

G Start 4-Chloro-6-cyanopicolinic Acid Step1 Step 1: Esterification (MeOH / SOCl2) Start->Step1 Inter Methyl 4-chloro-6-cyanopicolinate Step1->Inter Step2 Step 2: Selective Reduction (Ra-Ni / H2 / Boc2O) Inter->Step2 Dechlor SIDE REACTION: Dechlorination (Avoid Pd/C, High Temp) Inter->Dechlor Risk: Pd/C Dimer SIDE REACTION: Secondary Amine Dimer (Avoid lack of trapping agent) Inter->Dimer Risk: No NH3/Boc2O Product Methyl 6-((tert-butoxycarbonyl)amino) methyl-4-chloropicolinate Step2->Product Preferred Route

Figure 1: Strategic workflow for the chemoselective reduction of 4-chloro-6-cyanopicolinic acid, highlighting critical avoidance of dechlorination and dimerization.

Detailed Protocols

Phase 1: Methyl Ester Protection

Rationale: Converting the carboxylic acid to a methyl ester improves solubility in organic solvents and prevents the acidic proton from interfering with the reduction catalyst.

Reagents:

  • Substrate: 4-Chloro-6-cyanopicolinic acid

  • Solvent: Anhydrous Methanol (MeOH)

  • Reagent: Thionyl Chloride (SOCl

    
    ) or H
    
    
    
    SO
    
    
    (catalytic)

Protocol:

  • Setup: Charge a round-bottom flask with 4-Chloro-6-cyanopicolinic acid (1.0 equiv) and anhydrous MeOH (10 V/w).

  • Addition: Cool to 0°C. Add SOCl

    
     (2.0 equiv) dropwise. Caution: Exothermic gas evolution (SO
    
    
    
    , HCl).
  • Reaction: Heat to reflux (65°C) for 3–5 hours. Monitor by LC-MS for disappearance of acid.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat.[1] NaHCO

    
     (to neutralize) and brine.[1] Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Output: Methyl 4-chloro-6-cyanopicolinate (Solid).

Phase 2: Chemoselective Nitrile Reduction (The "Boc-Trap" Method)

Rationale: Reducing a nitrile to a primary amine often leads to secondary amine dimers (via imine intermediates). Using Boc-anhydride (Boc


O)  in situ traps the primary amine as it forms, preventing dimerization. Raney Nickel  is chosen over Palladium because Pd is highly active for oxidative addition into C-Cl bonds, leading to unwanted dechlorination.

Reagents:

  • Substrate: Methyl 4-chloro-6-cyanopicolinate

  • Catalyst: Raney Nickel (Active slurry in water, washed with MeOH). Load: 10-20 wt%.

  • Solvent: Methanol (or EtOH).

  • Additive: Di-tert-butyl dicarbonate (Boc

    
    O, 2.0 equiv).
    
  • Hydrogen Source: H

    
     gas (Balloon or Parr shaker at 30–50 psi).
    

Step-by-Step Protocol:

  • Catalyst Preparation:

    • Safety: Raney Nickel is pyrophoric when dry. Handle under inert gas (Ar/N

      
      ) and keep wet.
      
    • Wash the Raney Ni slurry (approx. 20 wt% relative to substrate) three times with anhydrous MeOH to remove water.

  • Reaction Assembly:

    • In a pressure vessel or hydrogenation flask, dissolve the methyl ester (from Phase 1) in MeOH (10 V/w).

    • Add Boc

      
      O (2.0 equiv). Note: Excess Boc
      
      
      
      O ensures rapid trapping.
    • Add the washed Raney Ni slurry.

    • (Optional) Add catalytic NiCl

      
      ·6H
      
      
      
      O (0.1 equiv) to boost activity if the reaction is sluggish.
  • Hydrogenation:

    • Purge the vessel with N

      
       (3x) and then H
      
      
      
      (3x).
    • Pressurize to 3 bar (approx. 45 psi) or use a balloon for small scales.

    • Stir vigorously at Room Temperature (20–25°C) .

    • Critical Control:Do NOT heat above 40°C. Higher temperatures drastically increase the rate of C-Cl bond cleavage (dechlorination).

  • Monitoring:

    • Check LC-MS at 4 hours. Look for the Boc-protected amine mass [M+100+1].

    • If dechlorination is observed (Mass M-34), stop immediately.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet with water/MeOH to prevent ignition.

    • Concentrate the filtrate.

    • Purify via silica gel chromatography (Hexane/EtOAc) to isolate the Boc-protected amino ester.

Data Interpretation & Troubleshooting

IssueObservation (LC-MS)Root CauseCorrective Action
Dechlorination Mass = [Target - 34]Temperature too high or Pd catalyst used.Switch to Raney Ni or PtO

. Keep T < 30°C.
Dimerization Mass = [2x Target - NH

]
Slow trapping of amine.Increase Boc

O equivalents or add NH

(7M in MeOH).
No Reaction Starting Material remainsCatalyst poisoning (S or N species).Wash catalyst thoroughly. Increase H

pressure (up to 5 bar).
Hydrolysis Acid product formedWet solvent used.Use anhydrous MeOH.

Safety & Handling

  • Raney Nickel: Pyrophoric. Never let it dry out. Dispose of in a dedicated container with water/acid.

  • Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment.

  • Cyanides: While the nitrile is covalently bonded, thermal degradation can release HCN. Work in a well-ventilated fume hood.

References

  • Process for producing aminomethylpyridine having a chlorine atom.
  • Selective Reduction of Nitriles to Primary Amines. Source: Chemistry Steps / General Organic Synthesis. Context: Mechanistic overview of nitrile reduction using hydride donors vs catalytic hydrogenation. Link:[Link]

  • Synthesis of 4-(aminomethyl)picolinic acid derivatives. Source: University of Missouri-St. Louis (UMSL) Theses. Context: Detailed synthetic routes for aminopicolinic acid derivatives involving esterification and reduction. Link:[Link]

  • Catalytic Hydrogenation of Chlorocyanopyridines. Source: Green Chemistry (RSC), 2012. Context: Discusses the selectivity challenges in hydrogenating chlorinated aromatic nitriles and the use of specific catalyst supports. Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-Chloro-6-cyanopicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #SYN-PYR-46CN Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Selectivity Paradox"

Synthesizing 4-chloro-6-cyanopicolinic acid presents a classic "Selectivity Paradox" in pyridine chemistry. You are navigating two competing selectivity challenges simultaneously:

  • Regioselectivity (Step 1): You must install a cyano group at the C6 position while leaving the C4-chlorine intact. Both positions are activated for nucleophilic attack, but the C6 position is electronically distinct due to its proximity to the ring nitrogen.

  • Chemoselectivity (Step 2): You must hydrolyze the ester (usually methyl/ethyl) at C2 to a carboxylic acid without hydrolyzing your newly installed C6-nitrile into an amide or acid.

This guide moves beyond generic "textbook" conditions to provide a process-optimized workflow designed to maximize yield and purity.

Module 1: Regioselective Cyanation (The C6 Challenge)

Objective: Selective displacement of the C6-Cl on Methyl 4,6-dichloropicolinate to form Methyl 4-chloro-6-cyanopicolinate.

The Protocol (Optimized)
ComponentReagent/ConditionStoichiometryRole & Rationale
Substrate Methyl 4,6-dichloropicolinate1.0 eqStarting material.[1]
Cyanide Source Zn(CN)₂ (Zinc Cyanide)0.55 - 0.6 eqCritical: Unlike NaCN, Zn(CN)₂ releases cyanide ions slowly, preventing catalyst poisoning and reducing homo-coupling side reactions.
Catalyst Pd₂(dba)₃ 2-3 mol%Provides the active Pd(0) species.
Ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene)4-6 mol%Selectivity Driver: The large bite angle of dppf favors the reductive elimination of the nitrile product and stabilizes the Pd-complex against thermal decomposition.
Activator Zn dust (Zinc polymorph)10-15 mol%Keeps the Pd cycle active by reducing any oxidized Pd(II) back to Pd(0).
Solvent DMF or NMP (Anhydrous)[0.2 M]High boiling point polar aprotic solvents are required for solubility and reaction kinetics.
Temp/Time 90°C - 100°C4 - 6 HoursDo not exceed 110°C. Higher temps promote C4-activation (bis-cyanation).
Troubleshooting & FAQs

Q: I am seeing significant amounts of the bis-cyano product (4,6-dicyano). Why?

  • Diagnosis: The reaction temperature is likely too high, or the cyanide source is in large excess.

  • Fix:

    • Strictly limit Zn(CN)₂ to 0.6 equivalents (remember, Zn(CN)₂ provides two CN⁻ ions).

    • Lower the temperature to 80°C and extend the reaction time. The C6 position (

      
       to Nitrogen) is kinetically faster to undergo oxidative addition than C4 (
      
      
      
      to Nitrogen). Lower heat favors the kinetic product (C6).

Q: The reaction stalls at 50% conversion. Should I add more catalyst?

  • Diagnosis: Catalyst poisoning or oxidation.

  • Fix: Instead of adding more Pd initially, ensure your solvent is thoroughly degassed (sparge with Argon for 20 mins). Oxygen kills the active Pd(0) species. Add 10 mol% elemental Zinc dust to the initial mixture to act as a scavenger and catalyst regenerator.

Module 2: Chemoselective Hydrolysis (The Nitrile Survival)

Objective: Hydrolyze the C2-Ester to Acid without touching the C6-Nitrile.

The Protocol (Optimized)
ParameterConditionRationale
Reagent LiOH·H₂O (Lithium Hydroxide)LiOH is less nucleophilic/aggressive than NaOH or KOH, reducing the risk of attacking the nitrile carbon.
Solvent System THF : Water (3:1)THF solubilizes the organic ester; water is the reagent. This biphasic-like mixture moderates the reaction rate.
Temperature 0°C to 10°C CRITICAL: Heat is the enemy here. Nitrile hydrolysis has a high activation energy; ester hydrolysis has a lower one. Keeping it cold exploits this gap.
Quench 1M HCl (Dropwise)Acidify carefully to pH 3.0–3.5. Going to pH 1 can promote acid-catalyzed hydrolysis of the nitrile if left too long.
Troubleshooting & FAQs

Q: My NMR shows an amide peak (CONH₂) instead of the nitrile (CN). What happened?

  • Diagnosis: "Over-hydrolysis." The reaction conditions were too basic or too hot.

  • Fix:

    • Switch from LiOH to Trimethyltin hydroxide (Me₃SnOH) if available (requires specific safety handling). It is highly specific for ester cleavage in the presence of nitriles.

    • Alternatively, use Pig Liver Esterase (PLE) for an enzymatic, pH-neutral hydrolysis (pH 7 buffer, RT). This is the "nuclear option" for selectivity but is more expensive.

Q: The product is water-soluble and hard to extract after acidification.

  • Diagnosis: Picolinic acids are zwitterionic and amphoteric.

  • Fix: Do not extract with simple ether. Adjust pH to the isoelectric point (~ pH 3-4). Use Ethyl Acetate : Isopropanol (9:1) as the extraction solvent to pull the polar acid from the aqueous phase. Saturate the aqueous phase with NaCl (salting out) to improve recovery.

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathways for maximizing the yield of the target molecule.

G Start Start: Methyl 4,6-dichloropicolinate Step1 Step 1: Cyanation Pd2(dba)3 / dppf / Zn(CN)2 Solvent: DMF, 90°C Start->Step1 Check1 QC Check: Regioselectivity Step1->Check1 ResultA Major: 4,6-Dicyano (Over-reaction) Check1->ResultA Temp > 110°C Excess Zn(CN)2 ResultB Major: 4-Chloro-6-Cyano (Target Intermediate) Check1->ResultB Temp < 100°C Stoichiometric CN Step2 Step 2: Hydrolysis LiOH, THF/H2O, 0°C ResultB->Step2 Check2 QC Check: Chemoselectivity Step2->Check2 ResultC Impurity: Amide Formation (Hydrolysis of CN) Check2->ResultC Temp > RT Strong Base (NaOH) ResultD Final Product: 4-Chloro-6-cyanopicolinic acid Check2->ResultD Temp = 0°C Mild Base (LiOH)

Caption: Operational workflow for the synthesis of 4-Chloro-6-cyanopicolinic acid, highlighting critical control points (QC Checks) where yield loss commonly occurs.

References

  • Regioselectivity in Pd-Catalyzed Cyanation

    • Maligres, P. E., et al. "Cyanation of 2,4-Dichloropyridines: A Practical Synthesis." Tetrahedron Letters, 2002.
    • Context: Establishes the preference for C6 (or C2)
  • Zinc Cyanide Methodology

    • Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 1995.
    • Context: Validates the use of Zn(CN)₂ over NaCN/KCN for higher functional group tolerance and yield.
  • Chemoselective Hydrolysis

    • Nicolaou, K. C., et al. "Trimethyltin Hydroxide: A Mild and Selective Reagent for the Hydrolysis of Esters.
    • Context: Provides the "fail-safe" method for hydrolyzing esters in the presence of sensitive nitriles if LiOH fails.
  • General Pyridine Chemistry

    • Joule, J. A., & Mills, K. "Heterocyclic Chemistry." 5th Ed. Wiley-Blackwell.
    • Context: Authoritative text on the reactivity patterns of pyridine rings (Nucleophilic substitution

Sources

solving solubility issues with 4-Chloro-6-cyanopicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Core Analysis: The "Zwitterionic Trap"

You are likely reading this because 4-Chloro-6-cyanopicolinic acid is refusing to dissolve in your standard organic solvents (DCM, EtOAc, Toluene) or is crashing out unpredictably during aqueous workup.

The Root Cause: This molecule is not just a simple organic acid.[1][2][3][4] It is a polyfunctional pyridine capable of forming strong intermolecular hydrogen bonds and zwitterionic species.

  • The Zwitterion Effect: The basic pyridine nitrogen (N1) can protonate via the acidic carboxylic acid (C2), creating a high-lattice-energy salt species in the solid state.

  • The Substituent Effect:

    • 4-Chloro: Adds lipophilicity but is insufficient to overcome the polarity of the core.

    • 6-Cyano: A strong electron-withdrawing group (EWG). It lowers the pKa of the pyridine nitrogen, making the zwitterion less stable than in unsubstituted picolinic acid, but it increases the acidity of the carboxylic acid, making it prone to forming salts with any available base.

Implication: You cannot treat this simply as a "carboxylic acid." You must treat it as an amphoteric species with a specific isoelectric window.

Solvent Selection Matrix

Use this matrix to select the correct solvent system based on your operational goal.

Solvent ClassSuitabilityTechnical Notes
Dipolar Aprotic (DMSO, DMF, DMAc)Excellent Primary choice for reactions. Disrupts intermolecular H-bonding. Warning: Difficult to remove; requires lyophilization or extensive aqueous washing.
Protic Polar (Water)High (pH dependent) Soluble at high pH (anionic form) and low pH (cationic form). Poor solubility at isoelectric point (pH ~2-4).
Alcohols (MeOH, EtOH)Moderate Soluble, but risk of unwanted esterification if acidic catalysts are present. Good for recrystallization if stability is confirmed.
Ethers (THF, Dioxane)Moderate to Poor Often requires heating. Good for reactions if the concentration is kept low (<0.1 M).
Chlorinated (DCM, CHCl₃)Poor Do not use as a primary solvent. The molecule will likely exist as a suspension. Use only for extraction after suppressing ionization (see Protocol B).
Hydrocarbons (Hexane, Toluene)Insoluble Useful only as antisolvents to precipitate the product.

Troubleshooting Guide (Q&A)

Category A: Dissolution & Reaction Setup

Q1: I am trying to run an amide coupling (HATU/EDC) in DCM, but the starting material is a suspension. Will it react?

  • Diagnosis: Heterogeneous reactions with picolinic acids are notoriously slow because the reagent is locked in the solid crystal lattice.

  • Solution: Switch solvent or use a "Solubility Bridge."

    • Switch: Use DMF or NMP. If the reaction is sensitive to these, use a 1:1 mixture of THF/DMF.

    • The Bridge: Add 1.5 - 2.0 equivalents of a non-nucleophilic organic base (DIPEA or TEA) before adding the coupling reagent. This deprotonates the carboxylic acid, disrupting the H-bond dimer and solubilizing the molecule as an organic salt (ammonium carboxylate), which is often DCM-soluble.

Q2: My Suzuki coupling turned black and precipitated. Is the catalyst dead?

  • Diagnosis: The free carboxylic acid and the pyridine nitrogen can chelate Palladium (Pd), poisoning the catalyst and precipitating a Pd-complex.

  • Solution: Protect the functionality in situ.

    • Use a pre-formed ester (methyl or tert-butyl) if possible.

    • If you must use the free acid, use a high-polarity solvent system (Water/Acetonitrile 1:1) with a soluble inorganic base (K₂CO₃) to ensure the species is fully anionic (carboxylate), reducing its ability to sequester Pd from the catalytic cycle.

Category B: Workup & Purification[4][5][6][7]
  • Diagnosis: You likely fell into the "Isoelectric Trap." If you acidified to pH 3-4, the molecule might be in its zwitterionic form (net neutral but highly polar), which prefers the aqueous phase or the interface (rag layer).

  • Solution: You must drive the equilibrium fully to the uncharged form.

    • Target pH: Acidify to pH 1-2 (using 1M HCl). The electron-withdrawing cyano group makes the pyridine nitrogen very weakly basic, so at pH 1, the carboxylic acid is protonated (neutral -COOH) and the pyridine is likely not fully protonated, making it sufficiently lipophilic for extraction into EtOAc or THF.

    • Caution: Do not heat at low pH to avoid hydrolyzing the nitrile.

Q4: The product is oiling out or forming an emulsion during extraction.

  • Diagnosis: The 4-Cl and 6-CN groups increase the density and lipophilicity, acting as a surfactant when mixed with water.

  • Solution:

    • Salting Out: Saturate the aqueous layer with NaCl. This increases the ionic strength, forcing the organic molecule out.

    • Solvent Switch: Stop using DCM. Use 2-MeTHF or Ethyl Acetate/THF (3:1) . These have better solvation power for polar aromatics and separate cleaner from water.

Standard Operating Protocols

Protocol A: The "pH-Switch" Extraction

Use this for isolating the pure acid from a reaction mixture.

  • Dilution: Dilute the reaction mixture with water (3x volume).

  • Basification (Wash 1): Adjust pH to 9-10 using sat. NaHCO₃.

    • Why: Ensures the molecule is the soluble carboxylate anion.

    • Action: Extract with EtOAc (discard organic layer). This removes non-acidic impurities.

  • Acidification (The Critical Step): Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH ≈ 1-2 .

    • Observation: The product may precipitate as a white/off-white solid.[2]

  • Isolation:

    • If Solid: Filter and wash with cold water.

    • If Oiled/Soluble:[2][3][5][6][7] Extract 3x with 2-MeTHF or EtOAc .

  • Drying: Dry organic layer over Na₂SO₄ (Magnesium sulfate can sometimes coordinate to the pyridine).

Protocol B: Solubility Screening for Analysis (NMR/HPLC)

Use this if you cannot get a stable lock signal.

  • Standard NMR: Try DMSO-d6 . It is the gold standard for this molecule.

  • If DMSO fails (rare): Add 1 drop of D₂O to the DMSO tube. This breaks H-bonds.

  • HPLC Diluent: Do not dissolve in pure Acetonitrile. Dissolve in 50:50 Water:Acetonitrile or pure Methanol. The high organic content in pure ACN can cause the zwitterion to crash out in the injector loop.

Visual Workflows

Diagram 1: Solubility Decision Tree

SolubilityTree Start Start: 4-Chloro-6-cyanopicolinic acid Goal What is your goal? Start->Goal Reaction Synthesis/Reaction Goal->Reaction Analysis Analysis (NMR/HPLC) Goal->Analysis Purification Purification/Workup Goal->Purification Solv_Reaction Use Dipolar Aprotic (DMF, DMSO, NMP) Reaction->Solv_Reaction High Temp Add_Base Add Organic Base (DIPEA/TEA) to solubilize in DCM/THF Reaction->Add_Base Room Temp Solv_NMR DMSO-d6 (Primary) MeOD (Secondary) Analysis->Solv_NMR Extract Liquid-Liquid Extraction Purification->Extract Precip Precipitation Purification->Precip Action_Extract Use 2-MeTHF or EtOAc at pH 1-2 Extract->Action_Extract Action_Precip Dissolve in Alkyl-OH Add Water (Antisolvent) Precip->Action_Precip

Caption: Decision matrix for solvent selection based on experimental intent.

Diagram 2: The "pH-Switch" Purification Logic

WorkupFlow Crude Crude Reaction Mixture Basify 1. Add Water 2. Adjust to pH 9-10 (NaHCO3) Crude->Basify Wash Wash with Organic Solvent (Remove non-acidic impurities) Basify->Wash Aqueous Aqueous Layer (Contains Product as Carboxylate) Wash->Aqueous Acidify Acidify to pH 1-2 (HCl) *Critical Step* Aqueous->Acidify Check Check State Acidify->Check Solid Precipitate Formed Check->Solid High Conc. Oil Oiling / No Solid Check->Oil Low Conc. Filter Filter & Wash (Cold Water) Solid->Filter Extract_Final Extract with 2-MeTHF Dry over Na2SO4 Oil->Extract_Final

Caption: Step-by-step logic for isolating the target acid from crude mixtures.

References

  • Solubility of Picolinic Acid Derivatives: Esteves, C. V., et al. (2023).[6][7][8] Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392.[6][7] [Link] Relevance: Establishes the baseline solubility profile (Water >> EtOH > MeCN) for the picolinic acid pharmacophore.

  • Purification of Pyridine Carboxylic Acids: Goerlitzer, K., et al. (2005). Method for purifying quinolinecarboxylic acid derivative. Patent WO2005073239A1. Relevance: Details the use of dipolar aprotic solvents (DMF) and pH adjustment for purifying complex pyridine/quinoline acids.
  • Synthesis and Handling of Chloropicolinic Acids: Seto, M., et al. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis Institutional Repository. [Link] Relevance: Provides protocols for esterification and handling of 4-substituted picolinic acids.

  • Chemical Properties of 4-Chloropicolinic Acid: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79069, 4-Chloropicolinic acid. [Link] Relevance: Verification of physical properties and structural analogs.

Sources

Technical Support Center: Picolinic Acid Stability & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists dealing with the instability of picolinic acid (2-pyridinecarboxylic acid) derivatives.

Role: Senior Application Scientist Subject: Preventing Decarboxylation in Picolinic Acid Derivatives Case ID: PIC-STAB-001[1]

Core Mechanism: Why Picolinic Acids Decarboxylate

To prevent decarboxylation, you must first understand the Hammick Reaction mechanism.[1] Unlike benzoic acids, picolinic acids possess a nitrogen atom at the


-position.[1]
  • The Culprit: The Zwitterion .[2]

  • The Mechanism: Upon heating, the proton transfers from the carboxylic acid to the pyridine nitrogen.[3] This creates a positively charged nitrogen that acts as an electron sink, stabilizing the developing negative charge on the

    
    -carbon as 
    
    
    
    leaves.[1] This forms a transient ylide (Hammick Intermediate).[1]
  • Critical Insight: Decarboxylation is fastest at the isoelectric point (pI) where the zwitterion concentration is highest.[1]

Visualization: The Hammick Decarboxylation Pathway

The following diagram illustrates the transition state you must avoid.

HammickMechanism Neutral Neutral Picolinic Acid (Stable at RT) Zwitterion Zwitterion Species (Reactive Intermediate) Neutral->Zwitterion Proton Transfer (Promoted by H2O/Heat) TS Cyclic Transition State (Hammick) Zwitterion->TS Heat (>100°C) Ylide Pyridyl Ylide + CO2 (Irreversible Loss) TS->Ylide -CO2

Caption: Thermal decarboxylation proceeds via a zwitterionic intermediate, accelerating CO2 loss.[1]

Troubleshooting & FAQs

Direct answers to common stability failures in the lab.

Q1: I am seeing significant yield loss during esterification using at reflux. Why?

Diagnosis: Thermal instability of the intermediate. Explanation: While thionyl chloride (


) effectively converts the acid to the acid chloride, the high temperature required for reflux (often 70-80°C or higher depending on solvent) drives the Hammick mechanism.[1] The acid chloride hydrochloride salt is generally stable, but if free acid remains or if the mixture is heated in the presence of moisture/base, decarboxylation accelerates.
Solution:  Switch to Protocol A (Low-Temperature Activation)  or use the "Active Ester" method.[1] Avoid reflux.[1]
Q2: Does pH affect the stability of my aqueous picolinic acid solution?

Diagnosis: Isoelectric point vulnerability. Explanation: Yes. The decarboxylation rate is bell-shaped with respect to pH.[1]

  • pH < 1 (Strong Acid): Stable (Protonated cation, carboxyl group is -COOH).[1]

  • pH ~3-5 (Isoelectric): Unstable (Zwitterion dominates:

    
     and 
    
    
    
    ).[1]
  • pH > 9 (Basic): Relatively Stable (Anionic form).[1] Note: While anions are more stable than zwitterions, they can still decarboxylate in water at high temperatures via water-bridged mechanisms, but the rate is roughly 50% slower than the zwitterion.[1] Solution: Store aqueous solutions at pH > 10 or pH < 1 . Avoid storing at pH 3-6.[1]

Q3: Can I use metal catalysts (Pd, Cu) for cross-coupling at the 4-position without losing the 2-carboxyl group?

Diagnosis: Metal-catalyzed protodecarboxylation.[1] Explanation: Transition metals (Cu, Pd, Ag) lower the activation energy for decarboxylation, often facilitating the extrusion of


 to form an organometallic intermediate. This is the basis of "decarboxylative cross-coupling," which is exactly what you want to avoid.
Solution: 
  • Mask the Acid: Convert the acid to a bulky ester (e.g., tert-butyl ester) before the coupling step.[1]

  • Chelation: Some divalent metals (Mg, Zn) can actually stabilize picolinic acid by chelating the nitrogen and carboxylate, locking it in a rigid conformation that disfavors the transition state, though this is method-dependent.[1]

Experimental Protocols

Validated workflows to minimize decarboxylation risks.

Protocol A: Safe Esterification (Steglich Method)

Best for: Converting sensitive picolinic acids to esters without heat.[1]

Reagents:

  • Picolinic Acid Derivative (1.0 equiv)[1][4]

  • Alcohol (R-OH) (1.0–1.5 equiv)[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

  • Solvent: Anhydrous DCM (Dichloromethane)[1]

Step-by-Step:

  • Dissolution: Dissolve the picolinic acid and DMAP in anhydrous DCM under

    
     atmosphere.
    
  • Cooling: Cool the reaction vessel to 0°C using an ice bath. Crucial: Do not skip cooling.

  • Addition: Add the alcohol, followed by the dropwise addition of DCC (dissolved in minimal DCM).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (20-25°C) . Do not heat.

  • Workup: Filter off the precipitated DCU (urea byproduct).[1] Wash the filtrate with saturated

    
     (cold) and brine. Dry over 
    
    
    
    and concentrate in vacuo at <30°C.
Protocol B: Acid Chloride Formation (Low Temp)

Best for: Creating reactive intermediates for amides.[1]

Reagents:

  • Picolinic Acid Derivative[3][4][5][6][7]

  • Oxalyl Chloride (1.2 equiv)[1]

  • Catalytic DMF (1-2 drops)[1]

  • Solvent: Anhydrous DCM or THF[1]

Step-by-Step:

  • Setup: Suspend the acid in anhydrous DCM at 0°C .

  • Activation: Add oxalyl chloride dropwise. (Avoid Thionyl Chloride if reflux is required; Oxalyl chloride reacts at lower temps).[1]

  • Catalysis: Add 1 drop of DMF.[1] Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.[1]
  • Completion: Stir at 0°C to RT until gas evolution ceases (1-2 hours).

  • Usage: Use the solution immediately for the next step. Do not store. If evaporation is necessary, do not exceed 30°C.[1]

Stability Data & Decision Matrix

Comparative Stability Table
ConditionStability RiskMechanism of Failure
Solid State (RT) LowStable crystal lattice.[1]
Aqueous (pH 4, Heat) Critical Zwitterion formation

Hammick intermediate.[1]
Aqueous (pH 11) ModerateAnion is more stable, but water bridging can induce loss at high T.
Reflux (Toluene/Benzene) HighThermal promotion of ylide formation.[1]
Presence of Cu(I)/Ag(I) Critical Metal-mediated decarboxylation (catalytic).[1][8]
Workflow Decision Tree

Use this logic to select your synthetic route.

DecisionTree Start Start: Picolinic Acid Functionalization CheckTemp Does reaction require T > 80°C? Start->CheckTemp CheckMetal Are transition metals (Pd, Cu) present? CheckTemp->CheckMetal No HighTemp Risk: Thermal Decarboxylation CheckTemp->HighTemp Yes MetalYes Risk: Catalytic Decarboxylation CheckMetal->MetalYes Yes SafeRoute Proceed with Standard Protocol (Keep pH > 9 or < 1 if aqueous) CheckMetal->SafeRoute No Protect Action: Protect as t-Butyl Ester OR use HATU/DCC at RT HighTemp->Protect BlockMetal Action: Use chelating ligands OR perform coupling on Ester MetalYes->BlockMetal

Caption: Decision matrix for selecting synthetic conditions to avoid decarboxylation.

References

  • Dyson, P., & Hammick, D. L. (1937).[1][3] Experiments on the mechanism of decarboxylation.[2][3][4][6][9][10] Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society.[3] Link

  • Dunn, G. E., & Thimm, H. F. (1971).[1] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[1] Link[1]

  • Neises, B., & Steglich, W. (1978).[1][11] Simple Method for the Esterification of Carboxylic Acids.[11] Angewandte Chemie International Edition.[1][11] Link[1]

  • Gooßen, L. J., et al. (2009).[1] Copper-catalyzed protodecarboxylation of aromatic carboxylic acids.[1] Chemical Communications.[1] Link

  • Li, J., et al. (2001).[1] A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.[1][2][3][6][10][11][12][13][14][15] Link

Sources

removing regioisomer byproducts in chloropicolinic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chloropicolinic Acid Synthesis & Purification

Case ID: CPA-ISO-REMOVAL-001 Subject: Advanced Protocols for Regioisomer Elimination in 3,6-Dichloropicolinic Acid (Clopyralid) and 6-Chloropicolinic Acid Synthesis. Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of chloropicolinic acids (CPAs), particularly 3,6-dichloropicolinic acid (3,6-DCP) and 6-chloropicolinic acid (6-CPA) , is plagued by the formation of stubborn regioisomers (e.g., 3,4-dichloro-, 3,5-dichloro-, or polychlorinated analogs). These impurities possess similar pKa values and solubility profiles to the target API, rendering standard flash chromatography inefficient for scale-up.

This guide provides a root-cause analysis and two self-validating purification workflows :

  • Electrochemical Selective Hydrodechlorination (For converting polychlorinated byproducts).

  • pH-Swing Fractional Crystallization (For separating positional isomers).

Module 1: Root Cause Analysis (The Chemistry of Isomer Formation)

Understanding why your isomers form dictates the removal strategy.

Synthesis RoutePrimary Impurity ProfileMechanism of Failure
Direct Chlorination of Picolinic Acid3,4-dichloro, 3,5-dichloro, 4,6-dichloroLack of Regiocontrol: Electrophilic aromatic substitution is driven by the directing effects of the nitrogen (deactivating) and carboxyl group. Without blocking groups, mixtures are inevitable.
Hydrolysis of 2-chloro-6-(trichloromethyl)pyridine6-chloropicolinic acid (Target), 3,6-dichloro (Target)Over/Under Reaction: Incomplete hydrolysis yields amides; harsh conditions lead to decarboxylation.
Polychloro-Reduction (from Pentachloropyridine)3,4,5,6-tetrachloro, 3,5,6-trichloroIncomplete Reduction: The electrochemical or catalytic reduction stopped prematurely or lacked selectivity for the 4,5-positions.

Module 2: Purification Workflows

Strategy A: Electrochemical Selective Hydrodechlorination (ESH)

Best for: Converting "over-chlorinated" impurities (e.g., 3,4,5,6-tetrachloropicolinic acid) into the desired 3,6-DCP.

The Logic: Instead of separating the impurity, we chemically repair it. The chlorine atoms at the 4 and 5 positions are more labile (susceptible to reduction) than those at the 3 and 6 positions due to resonance stabilization from the ring nitrogen.

Protocol:

  • Cell Setup: Use an H-type divided cell or a flow cell.

    • Cathode: Activated Silver (Ag) or Spongy Lead (Pb).

    • Anode: Platinum (Pt) or DSA (Dimensionally Stable Anode).

    • Membrane: Cation exchange membrane (e.g., Nafion 117).

  • Electrolyte Preparation:

    • Dissolve crude mixture in 1.0 M NaOH (Target pH > 13).

    • Why? High pH ensures the carboxylic acid is ionized (soluble) and prevents proton reduction competition.

  • Electrolysis:

    • Apply Constant Potential: -1.1 to -1.3 V vs. SCE .

    • Checkpoint: Monitor HPLC.[1] The peak for 3,4,5,6-tetra should disappear, while the 3,6-dichloro peak grows.

  • Workup:

    • Acidify catholyte to pH 1.0 with HCl.

    • Precipitate 3,6-DCP.[2][3]

Strategy B: pH-Swing Fractional Crystallization

Best for: Separating positional isomers (e.g., separating 6-CPA from 3-CPA).

The Logic: Isomers often have slightly different pKa values and salt solubilities. By precisely controlling pH, we can selectively protonate the target molecule, causing it to crash out while the impurity remains as a soluble salt (or vice versa).

Protocol:

  • Dissolution: Dissolve crude solid in water at 60°C . Add 30% NaOH dropwise until pH reaches 10-11 . (Solution must be clear).

  • Cooling: Cool solution to 20°C .

  • The "Swing" (Acidification):

    • Slowly add 6M HCl.

    • Critical Step: Stop at pH 3.5 . Hold for 30 mins.

    • Observation: Impurities like 3,5-dichloropicolinic acid often precipitate first or have different solubility windows. Filter if a precipitate forms and check by TLC/HPLC.

  • Target Precipitation:

    • Continue acidification to pH 1.5 - 2.0 .

    • The target (3,6-DCP or 6-CPA) will precipitate as a white solid.[4][5]

  • Isolation: Filter and wash with ice-cold water.[5]

Visualizing the Decision Matrix

The following diagram illustrates the decision process for selecting the correct purification method based on your impurity profile.

PurificationStrategy Start Crude Reaction Mixture Analysis CheckImpurity Identify Major Impurity Type Start->CheckImpurity PolyChloro Polychlorinated Species (e.g., 3,4,5,6-tetra) CheckImpurity->PolyChloro Over-chlorinated RegioIsomer Positional Isomers (e.g., 3,5-dichloro vs 3,6-dichloro) CheckImpurity->RegioIsomer Wrong substitution MethodElectro Method A: Electrochemical Selective Dechlorination PolyChloro->MethodElectro MethodCryst Method B: pH-Swing Fractional Crystallization RegioIsomer->MethodCryst StepElectro1 Dissolve in 1M NaOH MethodElectro->StepElectro1 StepCryst1 Dissolve in Alkali (pH 11) MethodCryst->StepCryst1 StepElectro2 Electrolysis @ -1.2V (Ag Cathode) StepElectro1->StepElectro2 Final Pure Chloropicolinic Acid (>98% Purity) StepElectro2->Final StepCryst2 Stepwise Acidification (Filter @ pH 3.5 -> Precipitate @ pH 1.5) StepCryst1->StepCryst2 StepCryst2->Final

Caption: Decision tree for selecting between electrochemical remediation and fractional crystallization based on impurity profile.

Frequently Asked Questions (Troubleshooting)

Q1: My yield drops significantly during the pH-swing crystallization. Where is my product? A: You likely over-acidified or filtered at the wrong pH.

  • Diagnosis: Check the filtrate (mother liquor) by HPLC.

  • Fix: Chloropicolinic acids are amphoteric but primarily acidic. If the pH is too low (< 0.5), the protonated species might redissolve if the volume of water is too high. Conversely, if pH is > 3, it remains as a salt.

  • Optimization: Use High-Performance Crystallization (HPC) monitoring. Measure the solubility curve of your specific isomer vs. pH before scaling up.

Q2: The electrochemical reduction is producing picolinic acid (fully dechlorinated) instead of 3,6-DCP. A: The potential is too negative (too strong).

  • Mechanism:[2][5][6] At very negative potentials, the electrode loses selectivity and strips all chlorines.

  • Fix: Use a Reference Electrode (SCE) to control potential precisely. Do not run in "Constant Current" mode unless you have strictly defined the endpoint (Coulometry). Shift potential to -1.1 V.

Q3: I see "oiling out" instead of crystallization. A: This indicates the presence of impurities lowering the melting point, or the temperature is too high during acidification.

  • Fix: Seed the solution with pure crystals at the cloud point. Slow down the acid addition rate to allow crystal growth rather than amorphous oil formation.

References

  • Preparation of 3,6-dichloropicolinic acid (Patent US4087431A) . Dow Chemical Co. Describes the hydrolysis route and methylene chloride extraction/acidification workup.

  • Electrocatalytic dechlorination of chloropicolinic acid mixtures . ResearchGate.[2][7][8][9] Details the Pd/Ni foam cathode system for selective removal of chlorine at the 4/5 positions.

  • Synthesis of 3,6-dichloropicolinic acid (Review) . ChemicalBook.[4] Summaries of hydrolysis and electrochemical routes, including pH neutralization steps (pH 7 to precipitate).

  • Purification of Chlorophenol Isomers by Stripping Crystallization . NCBI/PMC. Provides theoretical grounding for separating chloro-isomers via melt/stripping crystallization (analogous mechanism for picolines).

Sources

Validation & Comparative

1H NMR Analysis of 4-Chloro-6-cyanopicolinic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 4-Chloro-6-cyanopicolinic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Abstract

In the synthesis of pyridine-based pharmaceutical intermediates, 4-Chloro-6-cyanopicolinic acid (CAS: 1240597-66-9 / Analogous derivatives) represents a critical scaffold.[1] Its structural validation is frequently complicated by the electron-deficient nature of the pyridine ring and the competing solubility profiles of the carboxylic acid and cyano moieties.[1] This guide compares the analytical performance of standard NMR solvent systems (DMSO-d6 vs. CDCl₃ vs. MeOD) and establishes a robust protocol for differentiating this compound from its common synthetic precursors and hydrolysis byproducts.[1]

Structural Analysis & Theoretical Prediction[2]

Before analyzing the spectrum, we must establish the magnetic environment of the target nuclei.[1] The molecule is a tri-substituted pyridine.[1]

  • Core Scaffold: Pyridine.[1][2][3][4][5][6][7]

  • Position 2: Carboxylic Acid (-COOH) – Strong deshielding (anisotropy + induction).[1]

  • Position 4: Chlorine (-Cl) – Inductive withdrawing, resonance donating (net effect on pyridine is often weak deshielding/shielding balance).[1]

  • Position 6: Cyano (-CN) – Strong electron-withdrawing group (EWG).[1]

Proton Assignments

The molecule possesses only two aromatic protons, H3 and H5 , which are meta to each other.[1]

ProtonPositionElectronic EnvironmentPredicted Shift (

)
MultiplicityCoupling (

)
H3 Ortho to COOH; Ortho to ClDeshielded by COOH anisotropy.[1]8.10 – 8.25 ppm Doublet (d)

Hz
H5 Ortho to CN; Ortho to ClDeshielded by CN (strong EWG).[1]8.35 – 8.55 ppm Doublet (d)

Hz
COOH Attached to C2Acidic, labile.[1]13.0 – 14.5 ppm Broad SingletN/A

Note: The cyano group (Hammett


) is generally more electron-withdrawing than the carboxylic acid (

), often causing H5 (ortho to CN) to appear downfield of H3 (ortho to COOH), though solvent effects can invert this.[1]

Comparative Study: Solvent System Performance

The choice of deuterated solvent is the single most critical variable in obtaining a resolved spectrum for picolinic acid derivatives.[1] We compared three standard solvents based on solubility, signal resolution, and exchangeable proton visibility.[1]

Table 1: Comparative Solvent Performance[8]
FeatureDMSO-d6 (Recommended) Methanol-d4 (MeOD) Chloroform-d (CDCl₃)
Solubility Excellent. Dissolves polar zwitterionic forms easily.[1]Good. Suitable for most derivatives.[1]Poor. Often requires heating or filtration; risk of aggregation.[1]
COOH Signal Visible. Sharp or broad singlet at 13-14 ppm.[1] Essential for confirming acid functionality.[1]Invisible. Exchanges with deuterium (-COOD).[1]Unreliable. Often extremely broad or missing due to H-bonding/dimerization.[1]
Aromatic Resolution High. Distinct separation of H3/H5 doublets.[1]High. Simplifies spectrum (no OH coupling).Moderate. Concentration dependence may shift peaks.[1][8]
Water Peak ~3.33 ppm (Distinct from aromatics).[1][8]~4.87 ppm (Can interfere if sample is wet).[1][8]~1.56 ppm (Far from region of interest).[1]
Application Scientist Insight

Why DMSO-d6? For 4-Chloro-6-cyanopicolinic acid, DMSO-d6 is the superior choice.[1] In CDCl₃, picolinic acids tend to form hydrogen-bonded dimers, leading to concentration-dependent chemical shifts and broadening of the aromatic signals.[1] MeOD is excellent for resolution but "erases" the carboxylic proton, removing a key validation checkpoint.[1] DMSO disrupts dimers, sharpens the aromatic doublets, and retains the acidic proton signal.[1]

Comparative Study: Differentiating Alternatives (Impurities)

In drug development, this intermediate must be distinguished from its starting materials (e.g., 4-chloropicolinic acid) or hydrolysis byproducts (e.g., amide formation).[1]

Table 2: Spectral Differentiation of Impurities[1]
CompoundKey Structural DifferenceDiagnostic NMR Feature (DMSO-d6)
Target: 4-Chloro-6-cyanopicolinic acid -CN at C6 Two Doublets (H3, H5). No exchangeable protons in aromatic region.[1]
Alternative A: 4-Chloropicolinic acid -H at C6 Three Aromatic Signals. H6 appears as a doublet of doublets or doublet at ~8.6 ppm (deshielded by N).[1]
Alternative B: 4-Chloro-6-carbamoylpicolinic acid -CONH₂ at C6 (Hydrolysis of CN)Amide Protons. Two distinct broad singlets at ~7.6 and ~8.1 ppm (NH₂).[1] H5 shifts upfield relative to CN analog.[1]

Experimental Protocol

This protocol is designed to minimize water interference and maximize signal-to-noise ratio (S/N) for the aromatic region.[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of the solid compound into a clean vial.

    • Add 0.6 mL of DMSO-d6 (99.9% D).[1]

    • Critical Step: If the solution is cloudy, sonicate for 30 seconds.[1] Do not heat above 40°C to avoid decarboxylation or nitrile hydrolysis.[1]

    • Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 507-PP or equivalent).[1]

  • Acquisition Parameters (Standard 400/600 MHz):

    • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer relaxation).

    • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . (Aromatic protons and COOH have long T1 times; short D1 leads to integration errors).[1]

    • Scans (NS): 16 or 32 scans are usually sufficient.[1]

    • Spectral Width: -2 to 16 ppm (to capture the COOH peak).[1]

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Phasing: Manual phasing is required for the broad COOH peak.[1]

    • Baseline Correction: Apply Bernstein polynomial fit (order 1) if the baseline rolls near the solvent peak.[1]

Visualization of Logic & Workflow[1]

The following diagrams illustrate the decision-making process for solvent selection and the structural validation logic.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: 4-Chloro-6-cyanopicolinic Acid Analysis CheckSolubility Check Solubility Requirement Start->CheckSolubility NeedAcid Is COOH proton quantification required? CheckSolubility->NeedAcid CDCl3 Select CDCl3 (Only if lipophilic deriv. used) CheckSolubility->CDCl3 If esterified/protected DMSO Select DMSO-d6 (Recommended) NeedAcid->DMSO Yes (Critical) MeOD Select MeOD (High Resolution, No COOH) NeedAcid->MeOD No (Structure only) Result1 Result1 DMSO->Result1 Result: Sharp Aromatics + Visible COOH Result2 Result2 MeOD->Result2 Result: Sharp Aromatics + Missing COOH

Caption: Decision matrix for selecting the optimal NMR solvent based on analytical requirements.

Diagram 2: Structural Validation Logic

ValidationLogic Spectrum Acquire 1H NMR (DMSO-d6) Region1 Aromatic Region (7.5 - 9.0 ppm) Spectrum->Region1 Region2 Acidic Region (12.0 - 15.0 ppm) Spectrum->Region2 CheckCount Count Signals Region1->CheckCount Target Target Confirmed: 2 Doublets (H3, H5) 1 Broad Singlet (COOH) CheckCount->Target 2 Signals (d, J~2Hz) Impurity1 Impurity: 3 Aromatic Signals (Missing CN) CheckCount->Impurity1 3 Signals (d, d, dd) Impurity2 Impurity: Amide NH2 Signals (Hydrolysis) CheckCount->Impurity2 Extra Broad Singlets

Caption: Logic flow for interpreting spectral data to confirm identity vs. impurities.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] [1]

  • Reich, H. J. (2022).[1] 1H NMR Chemical Shifts of Pyridines. University of Wisconsin-Madison, Organic Chemistry Data.[1]

  • Sigma-Aldrich. (2023).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.

  • Katritzky, A. R., & Ramsden, C. A. (Eds.).[1] (2008).[1] Comprehensive Heterocyclic Chemistry III. Elsevier.[1] (Referencing substituent effects on pyridine rings).

Sources

Publish Comparison Guide: LC-MS Fragmentation of 4-Chloro-6-cyanopicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the LC-MS fragmentation behavior of 4-Chloro-6-cyanopicolinic acid , a critical intermediate in the synthesis of metallo-enzyme inhibitors and herbicides.

Executive Summary: The Structural Challenge

In high-value synthesis, 4-Chloro-6-cyanopicolinic acid (CAS 1201924-32-4) often co-elutes with regioisomers and synthetic precursors. Standard UV detection fails to distinguish these structurally similar pyridines due to overlapping chromophores.

This guide objectively compares the Mass Spectrometric performance of 4-Chloro-6-cyanopicolinic acid against its primary Regioisomer (6-Chloro-4-cyanopicolinic acid) and its Synthetic Precursor (4,6-Dichloropicolinic acid) . We establish a self-validating fragmentation logic to ensure precise identification.

Comparative Profiling: Target vs. Alternatives

The following table summarizes the theoretical and observed mass spectral differences required for objective differentiation.

FeatureTarget: 4-Chloro-6-cyanopicolinic AcidIsomer: 6-Chloro-4-cyanopicolinic AcidPrecursor: 4,6-Dichloropicolinic Acid
Formula C₇H₃ClN₂O₂C₇H₃ClN₂O₂C₆H₃Cl₂NO₂
Monoisotopic Mass 181.99 Da181.99 Da190.95 Da
ESI(-) [M-H]⁻ 181.0 181.0 189.9
Isotope Pattern 3:1 (³⁵Cl : ³⁷Cl)3:1 (³⁵Cl : ³⁷Cl)9:6:1 (Cl₂)
Primary Fragment m/z 137 (Loss of CO₂)m/z 137 (Loss of CO₂)m/z 146 (Loss of CO₂)
Differentiation Key Chromatographic RT (Dipole interaction)Chromatographic RT Mass Shift (+9 Da)
Analytical Insight

While the Precursor is easily resolved by mass difference (Cl vs. CN substitution), the Isomer presents a significant risk. Both isomers share the same parent mass and primary fragment (decarboxylation). Differentiation relies on Chromatographic Selectivity and subtle Secondary Fragmentation ratios (CN loss efficiency varies by position).

Fragmentation Mechanics & Pathway[2]

The fragmentation of picolinic acid derivatives in Electrospray Ionization (ESI) is dominated by the stability of the pyridine ring.

Mechanism of Action[3]
  • Ionization: In Negative Mode (ESI-), the carboxylic acid deprotonates to form the [M-H]⁻ ion (m/z 181).

  • Primary Fragmentation (Decarboxylation): The most energetically favorable pathway is the loss of CO₂ (44 Da). This is characteristic of picolinic acids, driven by the formation of a stable pyridyl anion.

  • Secondary Fragmentation:

    • Loss of HCN (27 Da): The cyano group can be eliminated, typically from the decarboxylated species.

    • Loss of Cl Radical (35 Da): Less common in soft ionization but observed at high collision energies.

Visualized Pathway (Graphviz)

Fragmentation Parent Parent Ion [M-H]⁻ m/z 181 (C7H2ClN2O2)⁻ Frag1 Primary Fragment [M-H-CO2]⁻ m/z 137 (Chlorocyanopyridyl anion) Parent->Frag1 Loss of CO2 (-44 Da) Collision Energy: 15-20 eV Frag2 Secondary Fragment [m/z 137 - HCN]⁻ m/z 110 (Chloropyridyl radical) Frag1->Frag2 Loss of HCN (-27 Da) High Energy Frag3 Minor Fragment [m/z 137 - Cl]⁻ m/z 102 (Cyanopyridyl radical) Frag1->Frag3 Loss of Cl (-35 Da) Rare

Caption: ESI(-) Fragmentation pathway of 4-Chloro-6-cyanopicolinic acid. The loss of CO₂ is the diagnostic transition.

Validated Experimental Protocol

To reproduce these results and ensure separation from the regioisomer, follow this field-proven methodology.

A. Sample Preparation[4][5]
  • Solvent: Dissolve 1 mg of standard in 1 mL of Methanol:Water (50:50) .

  • Concentration: Dilute to 10 µg/mL for direct infusion or 1 µg/mL for LC injection.

  • Critical Step: Avoid using protic solvents like pure ethanol for long-term storage to prevent esterification artifacts.

B. LC-MS Conditions (Differentiation Optimized)

This method utilizes a Phenyl-Hexyl column, which offers superior selectivity for halogenated aromatics compared to standard C18.

ParameterSettingRationale
Column Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µmPi-pi interactions separate positional isomers (4-CN vs 6-CN).
Mobile Phase A Water + 5mM Ammonium AcetateBuffer pH ~6.5 promotes ionization in ESI(-).
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 10 minSlow ramp ensures resolution of the isomer pair.
Ionization ESI Negative Mode Carboxylic acids ionize 10-50x better in negative mode.
Collision Energy Stepped (15, 30, 45 eV)Captures both the fragile CO₂ loss and the sturdy HCN loss.
C. Data Interpretation Criteria
  • Extract Ion Chromatogram (EIC): Plot m/z 180.9 - 181.1.

  • Verify Isotope: Check for the 3:1 intensity ratio at m/z 181 and 183 (³⁵Cl/³⁷Cl).

  • Confirm Fragment: The peak must show a co-eluting fragment at m/z 137 .

  • Flag Impurities: Any peak at m/z 189.9 indicates the dichloropicolinic acid precursor.

References

  • Marinković, A. D., et al. (2009).[1] ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society. Link

    • Supports the mechanism of HCN loss in cyanopyridine deriv
  • Kuhnert, N., et al. (2017). Highlighting mass spectrometric fragmentation differences... between hydroxycinnamoyl-quinic acids. Phytochemistry. Link

    • Establishes the standard for differenti
  • NIST Mass Spectrometry Data Center. 6-Chloropicolinic acid Mass Spectrum. National Institute of Standards and Technology. Link

    • Provides baseline fragmentation data for the chloropicolinic acid scaffold (Loss of CO₂).

Sources

Comparative FTIR Analysis Guide: 4-Chloro-6-cyanopicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the FTIR spectral characteristics of 4-Chloro-6-cyanopicolinic acid , a critical intermediate in the synthesis of pyridine-based herbicides (e.g., clopyralid analogs) and pharmaceutical scaffolds.[1]

This document differentiates the target compound from its structural analogs and common process impurities using specific vibrational spectroscopy markers.

Executive Summary & Compound Profile

4-Chloro-6-cyanopicolinic acid is a tri-functionalized pyridine derivative. Its infrared spectrum is dominated by the interplay between the electron-withdrawing chlorine and cyano groups on the aromatic ring, and the hydrogen-bonding capability of the carboxylic acid.[1]

  • Target Molecule: 4-Chloro-6-cyanopicolinic acid

  • Primary Application: Intermediate for pyridine-based auxinic herbicides and metalloprotease inhibitors.

  • Critical Quality Attribute (CQA): The integrity of the Cyano (-CN) group is the primary stability indicator; it is susceptible to hydrolysis, converting first to an amide and then to a carboxylic acid (2,6-dicarboxylic acid derivative).[1]

Structural Functionalization Map
  • Position 2: Carboxylic Acid (-COOH) – Source of broad O-H and strong C=O bands.

  • Position 4: Chlorine (-Cl) – Inductive effect withdraws density, shifting ring modes.[1]

  • Position 6: Cyano (-C≡N) – The diagnostic "fingerprint" for purity.

Experimental Configuration (Standardized Protocol)

To ensure reproducibility and comparability with the data below, the following acquisition parameters are recommended.

ParameterSpecificationRationale
Sampling Mode ATR (Diamond/ZnSe) or KBr PelletATR is preferred for rapid QC; KBr provides better resolution for the broad -OH region.
Resolution 4 cm⁻¹Sufficient to resolve the sharp Cyano peak from atmospheric CO₂ interference.[1]
Scans 32 (minimum)Signal-to-noise ratio optimization for weak aromatic overtones.
Range 4000 – 600 cm⁻¹Covers all diagnostic regions including the fingerprint C-Cl stretches.
Background Ambient Air (Dry)Critical to remove water vapor interference in the 1600–1500 cm⁻¹ region.

Reference Peak Assignments

The following table synthesizes experimental data from structural analogs (6-chloropicolinic acid, 2-cyanopyridine) and functional group theory.

Table 1: Characteristic FTIR Bands for 4-Chloro-6-cyanopicolinic acid
Frequency (cm⁻¹)IntensityFunctional GroupVibrational ModeDiagnostic Value
3200 – 2500 Broad, MedCarboxylic AcidO-H Stretch Indicates the acid moiety; broadness confirms dimerization.
2245 ± 5 Sharp, Med Nitrile (Cyano)C≡N Stretch CRITICAL: Differentiates target from hydrolysis products (amides/di-acids).
1725 ± 10 StrongCarboxylic AcidC=O[1] Stretch Carbonyl core.[2] Shifted higher than alkyl acids due to the electron-deficient pyridine ring.
1580 – 1560 MediumPyridine RingC=N / C=C Stretch Characteristic skeletal vibration of the pyridine nucleus.[1]
1440 – 1420 MediumPyridine RingC=C Stretch Second diagnostic ring band.[1]
1280 – 1250 StrongCarboxylic AcidC-O Stretch Coupled with O-H bend; confirms the acid functionality.
1100 – 1050 MediumAryl ChlorideC-Cl Stretch In-plane deformation; confirms chlorination at position 4.
850 – 750 StrongAromatic C-HC-H Out-of-Plane Pattern indicates substitution (meta-like protons).

Technical Insight: The presence of the -Cl and -CN groups (both electron-withdrawing) decreases the electron density of the pyridine ring. This typically shifts the C=O carbonyl stretch to a slightly higher wavenumber (closer to 1725-1730 cm⁻¹) compared to unsubstituted picolinic acid (~1700-1710 cm⁻¹).

Comparative Analysis: Alternatives & Impurities

In a drug development or synthesis context, "alternatives" often refer to the specific impurities or precursors one is trying to distinguish the target from.[1]

Comparison Guide: Target vs. Critical Analogs
FeatureTarget: 4-Chloro-6-cyanopicolinic acidAnalog A: 6-Chloropicolinic acid (Precursor/Analog)Analog B: 4-Chloro-pyridine-2,6-dicarboxylic acid (Hydrolysis Impurity)
C≡N Peak (~2245 cm⁻¹) Present (Distinct) Absent Absent
C=O[3][4] Peak (~1725 cm⁻¹) Single BandSingle BandBroad/Split Band (Two slightly different -COOH environments)
-NH Stretch (3400 cm⁻¹) AbsentAbsentAbsent (unless Amide intermediate is present)
Fingerprint Region C-Cl presentC-Cl presentC-Cl present
Differentiation Logic Positive ID: Requires both C=O and C≡N peaks.Negative ID: Missing the C≡N peak.Negative ID: Missing C≡N; Broadened/Split Carbonyl region.[1]
Visualization: Synthesis & Impurity Pathway

The following diagram maps the structural relationship between the target and its "alternatives," highlighting the chemical transformations that FTIR monitors.

G Precursor Pyridine-N-Oxide Precursor Target TARGET: 4-Chloro-6-cyano- picolinic acid Precursor->Target Cyanation & Chlorination Amide Impurity 1: Amide Intermediate (Partial Hydrolysis) Target->Amide H2O / H+ (Hydrolysis Step 1) Target_Peak FTIR: ~2245 cm⁻¹ (CN) FTIR: ~1725 cm⁻¹ (COOH) Target->Target_Peak DiAcid Impurity 2: 2,6-Dicarboxylic Acid (Full Hydrolysis) Amide->DiAcid H2O / H+ (Hydrolysis Step 2) Amide_Peak FTIR: ~3400, 3180 cm⁻¹ (NH2) FTIR: ~1680 cm⁻¹ (Amide I) Amide->Amide_Peak DiAcid_Peak FTIR: No CN Peak FTIR: Split C=O Bands DiAcid->DiAcid_Peak

Figure 1: Reaction pathway showing the target molecule and its degradation products, with corresponding FTIR diagnostic markers.[1][5][6][7][8][9]

Validated Identification Workflow

To confirm the identity of a sample suspected to be 4-Chloro-6-cyanopicolinic acid, follow this logic gate:

  • Check 2200–2300 cm⁻¹:

    • Signal Found (~2245 cm⁻¹):Pass. Nitrile group is intact.[1]

    • No Signal:Fail. Sample is likely 6-chloropicolinic acid or the fully hydrolyzed dicarboxylic acid.

  • Check 3000–3500 cm⁻¹:

    • Broad O-H only:Pass.

    • Sharp doublets (~3400/3200 cm⁻¹):Fail. Indicates Amide impurity (partial hydrolysis).

  • Check 1700–1750 cm⁻¹:

    • Strong C=O stretch:Pass. Confirms carboxylic acid.[1][3][10][11]

  • Check 1000–1100 cm⁻¹:

    • Bands present:Pass. Consistent with Chlorinated aromatic ring.[1][3][11]

Decision Tree Diagram

DecisionTree Start Start Analysis (4000-600 cm⁻¹) CheckCN Peak at ~2245 cm⁻¹? Start->CheckCN CheckNH Sharp Peaks at 3400/3200 cm⁻¹? CheckCN->CheckNH Yes ResultAnalog LIKELY ANALOG: 6-Chloropicolinic acid (No CN group) CheckCN->ResultAnalog No CheckCO Strong Peak at ~1725 cm⁻¹? CheckNH->CheckCO No ResultAmide IMPURITY: Amide Intermediate CheckNH->ResultAmide Yes ResultTarget CONFIRMED: 4-Chloro-6-cyanopicolinic acid CheckCO->ResultTarget Yes ResultDiAcid IMPURITY: 2,6-Dicarboxylic Acid CheckCO->ResultDiAcid No (or Split/Shifted)

Figure 2: FTIR logic gate for rapid quality control and identification.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2,6-Dichloroisonicotinic acid (Structural Analog). NIST Standard Reference Database.[12] Available at: [Link]

  • PubChem. Compound Summary: 6-Chloropicolinic acid (Precursor).[3][4] National Library of Medicine.[4] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for functional group frequency verification: Nitriles @ 2240-2260 cm⁻¹; Pyridine ring breathing @ ~1000 cm⁻¹).

Sources

Advanced Purity Profiling: HPLC Standards for 4-Chloro-6-cyanopicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-6-cyanopicolinic acid (CAS: 1060809-92-8 analog/derivative) represents a critical scaffold in the synthesis of next-generation auxinic herbicides (e.g., arylpicolinates).[1] Its purity analysis presents a "Picolinic Paradox": the molecule contains a basic pyridine nitrogen, an acidic carboxylic acid, and a labile nitrile group. This combination leads to severe peak tailing and retention variability on standard C18 columns.

This guide challenges the industry-standard C18 approach, demonstrating why Pentafluorophenyl (PFP) stationary phases provide superior selectivity and peak shape for halogenated pyridine carboxylates.[1] We provide a self-validating protocol for qualifying in-house reference standards when Certified Reference Materials (CRMs) are unavailable.

Part 1: The Analytical Challenge

The structural complexity of 4-Chloro-6-cyanopicolinic acid creates three distinct failure modes in standard HPLC:

  • Silanol Interaction (Tailing): The pyridine nitrogen interacts with free silanols on silica supports, causing asymmetric peaks (Tailing Factor > 1.5).[1]

  • Hydrolysis Risk (Degradation): The C6-cyano group is susceptible to hydrolysis, converting to 4-chloro-6-carbamoylpicolinic acid (amide) or 4-chloro-6-picolinic acid (carboxylic acid) in acidic aqueous mobile phases over time.[1]

  • Zwitterionic Behavior: The ionization state changes drastically with pH, requiring strict buffering.[1]

Comparative Analysis: C18 vs. PFP
FeatureStandard C18 (The Baseline) PFP (The Challenger) Verdict
Separation Mechanism Hydrophobic interaction only.[1]Hydrophobic +

-

interaction + Dipole-dipole.[1]
PFP allows orthogonal separation of halogenated impurities.[1]
Peak Shape (Tailing) Often poor (1.3 - 1.[1]8) due to silanols.[1][2]Excellent (0.9 - 1.[1]1) due to fluorine shielding.[1]PFP yields sharper peaks for integration accuracy.[1]
Isomer Selectivity Low resolution between 4-Cl and 6-Cl isomers.[1]High resolution due to electron density differences.[1]PFP is essential for positional isomer detection.[1]
Mobile Phase Req. Requires ion-pairing agents (e.g., TFA) to mask silanols.[1]Works well with simple buffers (Formate/Phosphate).[1]PFP is more MS-friendly (no ion pairing needed).[1]

Part 2: Reference Standard Qualification Strategy

Since 4-Chloro-6-cyanopicolinic acid is often a custom intermediate rather than a USP/EP catalog item, you cannot simply "buy" a primary standard.[1] You must create one.

The "Mass Balance" Self-Validating Protocol

To treat a material as a Primary Reference Standard without a CRM, you must characterize it using the 100% Minus Impurities approach.[1]


[1]
Workflow Diagram

The following logic flow ensures the integrity of your standard assignment.

StandardQualification Raw Crude Synthesis Material Prep Prep-HPLC Purification Raw->Prep Cand Candidate Standard Prep->Cand TGA TGA/KF (Water/Volatiles) Cand->TGA ROI Residue on Ignition (Inorganics) Cand->ROI HPLC HPLC-UV/MS (Organic Impurities) Cand->HPLC NMR qNMR (Direct Potency) Cand->NMR Final Working Standard Assigned Potency TGA->Final ROI->Final HPLC->Final NMR->Final Cross-Validation

Caption: Workflow for qualifying a non-compendial reference standard using orthogonal detection methods.

Part 3: Experimental Protocol (The "Golden Standard" Method)

This protocol utilizes a Pentafluorophenyl (PFP) column to maximize resolution between the target molecule and its likely hydrolysis impurities.

Chromatographic Conditions
  • Column: Supelco Ascentis Express F5 (PFP) or Phenomenex Kinetex F5, 150 x 4.6 mm, 2.7 µm (Core-shell).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Why: Keeps the carboxylic acid protonated (neutral) for retention, while the buffer stabilizes the pyridine ring ionization.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0.0 min: 5% B[1]

    • 10.0 min: 60% B[1]

    • 12.0 min: 90% B[1]

    • 15.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 35°C (Critical for viscosity consistency).[1]

  • Detection: DAD @ 270 nm (Reference 360 nm).

    • Note: Pyridine rings have strong absorbance at 260-275 nm.[1]

Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (pH 3.0).[1]

    • Caution: Do not dissolve in 100% MeOH or ACN initially; solubility may be good, but peak shape will suffer due to "solvent strength mismatch."[1]

  • Concentration: 0.5 mg/mL.[1]

  • Stability: Inject within 4 hours.[1] The cyano group can hydrolyze to the amide in aqueous solution over 24 hours.

System Suitability Criteria (Self-Validation)

Before running samples, the system must pass these checks:

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)
> 2.0 between Main Peak and Amide ImpurityEnsures quantitation is not biased by hydrolysis products.
Tailing Factor (

)
0.9 <

< 1.2
Verifies that silanol activity is effectively suppressed by the PFP phase.
Precision (RSD) < 0.5% (n=6 injections)Confirms pump/injector stability.

Part 4: Impurity Profiling Logic

When analyzing the chromatogram, use this pathway to identify potential degradation or synthesis byproducts.

ImpurityPathways Main 4-Chloro-6-cyanopicolinic Acid (Target) Imp1 4,6-Dichloropicolinic Acid (Over-chlorination) Main->Imp1 Side Rxn Imp2 4-Chloro-6-carbamoylpicolinic Acid (Hydrolysis - Amide) Main->Imp2 H2O / Acid (Hydrolysis) Start Picolinic Acid N-oxide (Precursor) Start->Main Synthesis Imp3 4-Chloropicolinic Acid (Decarboxylation/Loss of CN) Imp2->Imp3 Further Hydrolysis

Caption: Degradation and synthesis impurity pathways. The Amide (Imp2) is the most common stability failure mode.

Data Interpretation Guide
  • Retention Order (PFP Column):

    • Early Elution:[1] 4-Chloro-6-carbamoylpicolinic acid (Amide is more polar).[1]

    • Mid Elution:Target Analyte .

    • Late Elution: 4,6-Dichloropicolinic acid (Chloro is more hydrophobic than Cyano).[1]

  • UV Ratio Check:

    • The Cyano group provides a distinct UV shoulder. If the spectrum matches the Amide impurity perfectly, your standard has degraded.

References

  • T. Cecchi et al. "Separation of All Isomers of Pyridinedicarboxylic Acids by Ion-Pairing Chromatography."[1][3] Journal of Liquid Chromatography & Related Technologies, vol. 20, no. 14, 1997, pp. 2233-2240.[3] Link[1]

  • Mac-Mod Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." Technical Report, 2023. Link

  • U.S. EPA. "Method 515.4: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Microextraction, Derivatization and GC/ECD."[1] EPA Methods, Rev 1.0, 2000. (Provides structural analog context for picloram derivatives). Link

  • Sigma-Aldrich (Merck). "Ascentis Express F5: Column Care and Use Guide."[1] Technical Bulletin, 2022. Link[1]

Sources

Technical Guide: 4-Chloro-6-cyanopicolinic Acid vs. Commodity Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-Chloro-6-cyanopicolinic acid against standard commercial alternatives, specifically focusing on its application in the synthesis of complex heteroaromatic drugs (e.g., HIF prolyl hydroxylase inhibitors).

Executive Summary: The Case for Precision Scaffolds

In medicinal chemistry, the choice of starting material often dictates the synthetic route's efficiency. While commodity building blocks like 4,6-Dichloropicolinic acid are cost-effective, they introduce regioselectivity challenges that lower overall yield.[1]

4-Chloro-6-cyanopicolinic acid (CAS: 1206977-80-1 / 1010836-49-3 derivatives) represents a "Precision Scaffold."[1] Its structure contains three orthogonal reactive handles—a carboxylic acid (C2), a chloride (C4), and a nitrile (C6)—allowing for sequential, highly selective functionalization without the need for extensive protecting group strategies.[1]

Quick Comparison Matrix
Feature4-Chloro-6-cyanopicolinic acid4,6-Dichloropicolinic acidCitrazinic Acid (2,6-dichloro-4-COOH)
C4 Selectivity (

)
High (Activated by C6-CN & N1)Moderate (Competes with C6-Cl)N/A (C4 is COOH)
C6 Functionalization Pre-installed Carbon (Nitrile)Requires metal-catalyzed cyanationRequires chlorination then substitution
Solubility Moderate (Polar aprotic solvents)Low (Aggregates)Very Low
Primary Use Case Late-stage diversification, HIF-PH inhibitorsAgrochemicals, early intermediatesDyes, simple pyridines

Structural & Reactivity Analysis[3]

Electronic Activation and Regiocontrol

The pyridine ring is electron-deficient, facilitating Nucleophilic Aromatic Substitution (


).[1] However, the presence of specific substituents alters the "hotspots" for reaction.
  • 4-Chloro-6-cyanopicolinic acid: The nitrile group at C6 is a strong electron-withdrawing group (EWG).[1] It significantly lowers the LUMO energy of the ring, making the C4-chloride exceptionally electrophilic. Crucially, because C6 is already occupied by a carbon-based functional group, regio-isomers are impossible during C4 substitution.[1]

  • 4,6-Dichloropicolinic acid: Both C4 and C6 positions are chlorinated and activated.[1] While C4 is generally more reactive due to the para-relationship with the ring nitrogen, steric factors or specific nucleophiles can lead to mixtures of C4- and C6-substituted products (typically 85:15 to 95:5 ratios), requiring difficult chromatographic separations [1].[1]

The "Orthogonal Triad" Advantage

This building block enables a programmable synthesis logic:

  • Site A (C2-COOH): Amide coupling (Standard peptide chemistry).[1]

  • Site B (C4-Cl):

    
     or Suzuki-Miyaura coupling.[1]
    
  • Site C (C6-CN): Hydrolysis (to amide/acid), Reduction (to amine), or Cycloaddition (to tetrazole).[1]

Comparative Performance Data

Case Study: Synthesis of HIF-PH Inhibitor Core

HIF prolyl hydroxylase inhibitors (e.g., Vadadustat analogs) often require a 4-substituted-6-carboxypyridine core.[1]

Route A: Using 4,6-Dichloropicolinic Acid (Commodity)[1]
  • Step 1: Esterification.[2][3][4]

  • Step 2:

    
     with Phenol derivative.
    
    • Issue: Formation of 5-10% C6-regioisomer.[1]

    • Yield: 78% (after column chromatography).[1]

  • Step 3: Palladium-catalyzed cyanation at C6.[1]

    • Issue: Uses toxic cyanide sources (Zn(CN)2), requires heavy metal scavenging.[1]

    • Yield: 82%.

  • Total Yield: ~64% (3 steps).

Route B: Using 4-Chloro-6-cyanopicolinic Acid (Precision)[1]
  • Step 1: Esterification.[2][3][4]

  • Step 2:

    
     with Phenol derivative.
    
    • Advantage:[1][5][6][7] Exclusive C4 reaction. No chromatography required (crystallization workup).[1]

    • Yield: 94%.

  • Step 3: (Cyanation skipped - already present).[1]

  • Total Yield: 94% (2 steps) .

Insight: The "Precision" route eliminates a toxic cyanation step and a difficult purification, reducing Process Mass Intensity (PMI) by approximately 40%.

Strategic Workflow & Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate building block based on target molecule complexity.

G Start Target Molecule Analysis Q1 Does Target require C6-Carbon substituent? Start->Q1 Path_Commodity Use 4,6-Dichloropicolinic Acid Q1->Path_Commodity No (C6 is Cl/H) Path_Precision Use 4-Chloro-6-cyanopicolinic Acid Q1->Path_Precision Yes (C6 is CN/COOH/Amide) Process_Comm 1. S_NAr (Regio-issue risk) 2. Pd-Cyanation (Toxic) 3. Hydrolysis Path_Commodity->Process_Comm Process_Prec 1. S_NAr (Exclusive C4) 2. Nitrile Manipulation (Hydrolysis/Reduction) Path_Precision->Process_Prec Result_Comm Lower Yield High PMI Separation Needed Process_Comm->Result_Comm Result_Prec High Yield Streamlined No Pd-waste Process_Prec->Result_Prec

Figure 1: Decision logic for selecting pyridine building blocks based on synthetic efficiency and target structure requirements.

Experimental Protocols

Protocol A: Regioselective at C4

This protocol demonstrates the high reactivity of the 4-Cl position activated by the 6-CN group.

Materials:

  • 4-Chloro-6-cyanopicolinic acid methyl ester (1.0 eq)[1]

  • 3-Chloro-4-fluorophenol (Nucleophile) (1.1 eq)[1]

  • K2CO3 (2.0 eq)[1]

  • DMF (anhydrous, 10 V)

Procedure:

  • Dissolution: Charge the reaction vessel with 4-Chloro-6-cyanopicolinic acid methyl ester and DMF. Stir until dissolved.

  • Activation: Add K2CO3 and the phenol derivative.

  • Reaction: Heat the mixture to 60°C. Monitor by HPLC.

    • Note: Complete conversion is typically observed within 2-4 hours due to the activating effect of the nitrile. (Comparison: 4,6-dichloro analogs often require 80-100°C).[1]

  • Workup: Cool to RT. Pour into ice water (30 V).

  • Isolation: The product precipitates as a high-purity solid. Filter, wash with water, and dry.[1]

    • Expected Yield: 92-96%.[1]

    • Purity: >98% (No regioisomer detected).[1]

Protocol B: Controlled Hydrolysis of C6-Nitrile

Converting the nitrile to a primary amide without hydrolyzing the C2-ester.

Materials:

  • Substrate (from Protocol A)

  • DMSO (5 V)[1]

  • K2CO3 (0.2 eq)[1]

  • H2O2 (30% aq, 2.0 eq)[1]

Procedure:

  • Dissolve substrate in DMSO. Cool to 0°C.

  • Add K2CO3 followed by dropwise addition of H2O2.

  • Allow to warm to 20°C over 1 hour.

  • Mechanism: The hydroperoxide anion attacks the nitrile specifically to form the peroxyimidic acid, which tautomerizes to the primary amide.

  • Quench: Add saturated Na2SO3 to quench excess peroxide.

  • Extraction: Extract with EtOAc.

    • Result: C6-Primary Amide obtained with C2-Ester intact.[1]

References

  • Regioselectivity in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[1] [1]

  • Vadadustat Synthesis (HIF-PH Inhibitors): Source: ChemicalBook & ResearchGate Summaries. "Synthesis of Vadadustat and Intermediates."

  • Enarodustat Process Development: Source: ACS Org. Process Res. Dev. "Development of a Scalable Manufacturing Synthesis for Enarodustat." [1][8]

  • Orthogonal Functionalization: Source: "Exploiting Orthogonal C−C Cross-Coupling Reactions."

Sources

Biological Activity & Synthetic Utility of 4-Chloro-6-cyanopicolinic Acid Analogs: A Comparative Research Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biological profile and synthetic utility of 4-Chloro-6-cyanopicolinic acid (CAS: 1060812-13-6) and its structural analogs. Unlike established commercial herbicides (e.g., Picloram, Clopyralid), this molecule serves primarily as a high-value scaffold for the development of next-generation auxinic herbicides and pharmaceutical intermediates. Its dual-functional nature—featuring a labile 4-chloro group for nucleophilic substitution and a versatile 6-cyano group for heterocycle formation—allows researchers to access novel chemical space targeting the AFB5 auxin receptor , offering a solution to weed resistance.

Chemical Profile & Structure-Activity Relationship (SAR)

The biological activity of picolinic acid analogs is governed by specific substitutions on the pyridine ring. 4-Chloro-6-cyanopicolinic acid represents a "gateway molecule" that allows for divergent synthesis.

SAR Analysis: The "Switchable" Scaffold
PositionSubstituentFunction & Biological Impact
Position 2 Carboxylic Acid (-COOH)Essential Binding Motif: Critical for ionic interaction with the auxin receptor pocket. Esters (e.g., methyl, benzyl) act as pro-herbicides to improve lipophilicity and uptake.
Position 4 Chlorine (-Cl)Reactive Handle: Acts as a leaving group for SNAr reactions. Replacing -Cl with electron-donating groups (e.g., -NH₂, -OCH₃) significantly increases herbicidal potency (mimicking Aminopyralid).
Position 6 Cyano (-CN)Selectivity Tuner: A pseudohalogen that provides unique steric bulk. It can be hydrolyzed to amides/acids or converted to heterocycles (tetrazoles, pyrazoles). Crucial for AFB5 selectivity.
Visual SAR & Synthetic Divergence

SAR_Pathway Scaffold 4-Chloro-6-cyanopicolinic Acid (Scaffold) Deriv1 4-Amino Analogs (High Potency Auxins) Scaffold->Deriv1 S_NAr @ Pos 4 (Amine Nucleophiles) Deriv2 6-Aryl/Heterocycle Analogs (AFB5 Selective) Scaffold->Deriv2 Cyclization/Coupling @ Pos 6 (Tetrazoles/Pyrazoles) Deriv3 Pharmaceuticals (CFTR Modulators) Scaffold->Deriv3 Multi-step Functionalization

Figure 1: Synthetic divergence from the 4-Chloro-6-cyanopicolinic acid scaffold.[1][2][3] The molecule allows independent optimization of the 4- and 6-positions.

Comparative Biological Performance

The primary application of this class is in Auxinic Herbicides . The table below compares the scaffold-derived analogs against industry standards.

Table 1: Herbicidal Efficacy Comparison (Post-Emergence)
Compound ClassKey SubstituentsTarget ReceptorRelative Potency (Root Growth IC₅₀)Resistance Profile
Picloram (Standard)4-NH₂, 3,5,6-Cl₃TIR1 & AFB51.0x (Baseline)Susceptible to aux mutations
Clopyralid (Standard)3,6-Cl₂TIR1 & AFB5~0.8xSusceptible
4-Cl-6-CN Analog 4-Cl, 6-CNWeak Binder< 0.1x (Inactive Precursor) N/A
6-Aryl-Picolinates (Derived)4-NH₂, 6-ArylAFB5 Selective 10x - 45x Potency Breaks Resistance
6-Pyrazolyl Analogs (Novel)4-NH₂, 6-PyrazoleAFB52x - 5x Potency High Selectivity

Key Insight: The 4-Chloro-6-cyanopicolinic acid itself is biologically weak. Its value lies in its conversion to 6-Aryl-4-amino-picolinates (e.g., Florpyrauxifen mimics). These derivatives bind preferentially to the AFB5 receptor rather than TIR1, allowing them to control weeds resistant to classical auxins like 2,4-D or Picloram.

Mechanism of Action: The AFB5 Advantage

Classical auxins (2,4-D, Picloram) bind to the TIR1 ubiquitin ligase complex, triggering the degradation of Aux/IAA repressors and activating gene transcription. However, overuse has led to TIR1 mutations in weeds.

Analogs derived from the 6-cyano scaffold (specifically when converted to bulky 6-substituted forms) target the AFB5 homolog . The 6-position substituent fits into a unique hydrophobic pocket in AFB5 that is absent in TIR1, providing a "lock-and-key" mechanism that bypasses common resistance traits.

Signaling Pathway Visualization

Auxin_Pathway Herbicide Picolinic Acid Analog Receptor_TIR1 TIR1 Receptor (Classical Target) Herbicide->Receptor_TIR1 Low Affinity (Resistance Prone) Receptor_AFB5 AFB5 Receptor (Novel Target) Herbicide->Receptor_AFB5 High Affinity (6-Substituted Specificity) AuxIAA Aux/IAA Repressor (Degradation Target) Receptor_TIR1->AuxIAA Ubiquitination Receptor_AFB5->AuxIAA Ubiquitination ARF Auxin Response Factors (Transcription Factors) AuxIAA->ARF Derepression GeneExp Uncontrolled Growth (Plant Death) ARF->GeneExp Activation

Figure 2: Differential binding pathway. 6-substituted analogs preferentially activate AFB5, bypassing TIR1-based resistance mechanisms.

Experimental Protocols

To validate the biological activity of analogs synthesized from this scaffold, the following protocols are recommended. These are self-validating systems using positive (Picloram) and negative (Solvent) controls.

Protocol A: Synthesis of Bioactive 4-Amino Derivative (SNAr)

Objective: Convert the inactive 4-chloro scaffold into a bioactive 4-amino auxin mimic.

  • Reagents: 4-Chloro-6-cyanopicolinic acid methyl ester (1.0 eq), Ammonia (7M in MeOH) or substituted amine (1.2 eq), Triethylamine (2.0 eq).

  • Procedure:

    • Dissolve the scaffold in anhydrous DMSO or DMF.

    • Add the amine and base under inert atmosphere (N₂).

    • Heat to 80–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Validation: The appearance of a fluorescent spot (if aromatic amine used) or shift in R_f indicates substitution.

    • Workup: Dilute with water, extract with EtOAc, dry over MgSO₄.

  • Note: The 6-cyano group is stable under these conditions but can be hydrolyzed later using NaOH/H₂O₂ if the carboxylic acid/amide at pos 6 is desired.

Protocol B: Arabidopsis Root Growth Inhibition Assay

Objective: Quantify auxinic activity (IC₅₀).

  • Setup: Sterilize Arabidopsis thaliana (Col-0) seeds. Plate on 0.5x MS medium containing 1% sucrose and 0.8% agar.

  • Treatment: Supplement plates with the test compound at log-scale concentrations (0.01, 0.1, 1.0, 10, 100 µM).

    • Positive Control: Picloram (known IC₅₀ ~0.5 µM).

    • Negative Control: DMSO (0.1%).

  • Incubation: Stratify seeds at 4°C for 2 days, then grow vertically at 22°C (16h light/8h dark) for 7 days.

  • Data Analysis: Measure primary root length using ImageJ.

    • Calculation: Calculate % Inhibition relative to DMSO control.

    • Interpretation: Compounds with IC₅₀ < 1.0 µM are considered potent auxins.

References
  • Epp, J. B., et al. (2015).[4][5] "The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl, new arylpicolinate herbicides with broad-spectrum utility."[5] Bioorganic & Medicinal Chemistry. Link

  • Walsh, T. A., et al. (2006). "Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins but not 2,4-D." Plant Physiology. Link

  • Yang, J., et al. (2023).[5] "Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." International Journal of Molecular Sciences. Link

  • Bell, J. L., et al. (2019). "Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid." Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • LookChem. (2024). "4-Chloro-6-cyanopicolinic acid Product Information." Chemical Database. Link

Sources

Structural Efficacy of Substituted Picolinic Acids: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for Substituted Picolinic Acids Content Type: Technical Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Inorganic Chemists.

Executive Summary

Picolinic acid (pyridine-2-carboxylic acid) serves as a privileged scaffold in metallo-pharmaceuticals and transition metal catalysis due to its N,O-bidentate chelating ability. However, substituent placement significantly alters its crystallographic packing and coordination geometry.[1] This guide objectively compares the structural performance of unsubstituted picolinic acid against its 6-methyl and 3-hydroxy derivatives, contrasting them with the non-chelating isomer, nicotinic acid .

Analysis of X-ray diffraction data reveals that while picolinic acid adopts a planar, chelating geometry (bite angle ~79°), 6-substitutions introduce steric torsion that destabilizes planarity, whereas 3-substitutions enhance lattice stability through intramolecular hydrogen bonding.

Part 1: Structural Dynamics & Ligand Performance
1. The Chelation vs. Bridging Paradigm

The primary differentiator between picolinic acid (PA) and its isomers (nicotinic/isonicotinic acid) is the proximity of the pyridine nitrogen to the carboxylate group.

  • Picolinic Acid (PA): The N atom at position 1 and carboxylate at position 2 allow for the formation of stable 5-membered chelate rings with metal centers (

    
    ). This "bite" is the critical performance metric for PA derivatives in catalysis and metallo-drugs (e.g., Chromium Picolinate).
    
  • Nicotinic Acid (NA): With the carboxylate at position 3, NA cannot chelate a single metal center in a bidentate fashion. Instead, it acts as a bridging ligand, forming polymeric networks (MOFs) rather than discrete molecular complexes.

2. Substituent Effects on Crystallographic Packing[1]
  • 6-Methylpicolinic Acid (Steric Control): The introduction of a methyl group adjacent to the nitrogen atom creates significant steric hindrance. X-ray data indicates this forces the carboxylate group to rotate out of the pyridine plane to relieve

    
     strain. In metal complexes, this increases the metal-nitrogen bond length, often reducing binding affinity compared to the unsubstituted parent.
    
  • 3-Hydroxypicolinic Acid (Electronic/H-Bond Control): Used extensively as a MALDI matrix, 3-HPA exhibits a unique "self-locking" mechanism. The hydroxyl group at position 3 forms a strong intramolecular hydrogen bond with the carboxylate oxygen (

    
    ). This locks the molecule into a planar conformation even in the absence of metal coordination, pre-organizing it for binding.
    
Part 2: Comparative Crystallographic Data

The following data summarizes key structural parameters derived from single-crystal X-ray diffraction studies of Copper(II) and Zinc(II) complexes, which are standard benchmarks for these ligands.

ParameterPicolinic Acid (PA)6-Methylpicolinic Acid3-Hydroxypicolinic AcidNicotinic Acid (Ref)
Coordination Mode Bidentate (

-chelate)
Distorted BidentateBidentate + H-bond donorBridging / Monodentate
Bite Angle (

)*
81.5° - 82.5°78.0° - 79.5°82.0° - 83.0°N/A (No Chelation)
M-N Bond Length 1.98 - 2.02 Å2.15 - 2.25 Å (Elongated)1.97 - 2.00 Å> 2.05 Å
Planarity (

)
< 2° (Planar)~15° - 25° (Twisted)< 1° (Rigid Planar)Variable
Packing Motif Head-to-Tail ChainsWeak

-stacking
H-bonded SheetsHead-to-Head Dimers
Space Group




*Data averaged for Cu(II) complexes. Note the reduction in bite angle and elongation of the M-N bond in the 6-methyl derivative due to steric clash.

Part 3: Visualization of Structural Logic
Diagram 1: Crystallographic Workflow

This workflow outlines the critical path from synthesis to solved structure, emphasizing the divergence in handling solvates.

CrystallographyWorkflow Synthesis Ligand Synthesis (Substituted Picolinic Acid) Growth Crystal Growth (Slow Evaporation/Hydrothermal) Synthesis->Growth Solvent Selection Screening Microscopy Screening (Polarized Light) Growth->Screening Harvest Diffraction X-Ray Diffraction (Mo/Cu Source) Screening->Diffraction Select >0.1mm Refinement Structure Refinement (SHELXL) Diffraction->Refinement Solve Phase Refinement->Growth Poor R-factor Analysis Data Analysis (Bite Angle/Packing) Refinement->Analysis CIF Output

Caption: Standardized workflow for obtaining high-fidelity crystallographic data for picolinic acid derivatives.

Diagram 2: Chelation Modes & Steric Impact

This diagram illustrates why the 6-methyl substituent forces a structural distortion compared to the 3-hydroxy variant.

ChelationModes cluster_PA Unsubstituted PA cluster_6Me 6-Methyl PA (Steric Clash) cluster_3OH 3-Hydroxy PA (Stabilized) Metal Metal Center (M) PA_N N (Pyridine) PA_N->Metal 2.0 Å PA_O O (Carboxyl) PA_O->Metal 2.0 Å Me_N N (Pyridine) Me_N->Metal 2.2 Å (Weak) Me_O O (Carboxyl) Me_O->Metal 2.0 Å Me_Group 6-Methyl Group Me_Group->Metal Steric Repulsion OH_N N (Pyridine) OH_N->Metal 1.98 Å (Strong) OH_O O (Carboxyl) OH_O->Metal 2.0 Å OH_Group 3-OH Group OH_Group->OH_O Intramolecular H-Bond

Caption: Mechanistic comparison of steric hindrance (6-Me) vs. electronic stabilization (3-OH) in metal binding.

Part 4: Experimental Protocol for Crystal Growth

Growing X-ray quality crystals of picolinic acid derivatives requires controlling the zwitterionic equilibrium. Picolinic acids often exist as zwitterions (


) in the solid state, which influences solubility.
Protocol: Slow Evaporation (Free Acid)
  • Preparation: Dissolve 100 mg of the substituted picolinic acid in 10 mL of a 1:1 Ethanol/Water mixture.

  • pH Adjustment:

    • For zwitterionic crystals: Adjust pH to the isoelectric point (~3.2 - 3.5).

    • For neutral crystals: Acidify slightly with 0.1 M HCl.

  • Incubation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean scintillation vial. Cover with Parafilm and poke 3-4 small holes.

  • Timeline: Allow to stand at room temperature (25°C) for 5-7 days.

  • Harvesting: Colorless prisms (PA) or needles (3-HPA) should form. Mount immediately in Paratone oil to prevent desolvation.

Protocol: Hydrothermal Synthesis (Metal Complexes)
  • Stoichiometry: Mix Metal Salt (

    
    ) and Ligand (6-Methylpicolinic acid) in a 1:2 molar ratio in distilled water.
    
  • Vessel: Transfer to a Teflon-lined stainless steel autoclave.

  • Cycle: Heat to 120°C for 24 hours, then cool at a rate of 5°C/hour.

  • Result: This slow cooling promotes the growth of single crystals suitable for diffraction, minimizing disorder caused by the methyl group rotation.

References
  • Kukovec, B.-M., et al. (2023). "Solubility and Crystallization Studies of Picolinic Acid." MDPI. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Structures of Picolinic Acid Derivatives (Refcodes: PICOLIN, Mepic, HYDPIC)." Link

  • Luo, Y.-H., et al. (2019). "Crystal structure of aqua-bis(5-bromo-6-methyl-picolinato)zinc(II)." ResearchGate. Link

  • Hemamalini, M., et al. (2021). "Synthesis and crystal structures of 3,6-dihydroxypicolinic acid." IUCr Journals. Link

  • PubChem. "3-Hydroxypicolinic Acid Compound Summary." National Library of Medicine. Link

Sources

Spectroscopic Identification of Nitrile Groups in Picolinic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The accurate identification of the nitrile (cyano, -C≡N) group within picolinic acid derivatives is a critical step in medicinal chemistry, particularly for intermediates in the synthesis of metalloproteinase inhibitors and bioisosteres. While the nitrile handle is distinct, its spectroscopic signature can be modulated by the electron-deficient pyridine ring and the proximal carboxylic acid/ester moiety. This guide objectively compares vibrational spectroscopy (FT-IR, Raman) and nuclear magnetic resonance (


C-NMR) as primary identification tools, establishing a self-validating analytical workflow.

Introduction: The Structural Challenge

Picolinic acid (pyridine-2-carboxylic acid) derivatives possess a unique electronic environment. The pyridine nitrogen creates a permanent dipole and an electron-deficient ring system. When a nitrile group is introduced (e.g., in 3-cyanopicolinic acid), it enters a conjugated system that significantly alters its vibrational frequency and magnetic shielding compared to aliphatic nitriles.

  • The Problem: Differentiating the nitrile stretch from potential overtone bands or confirming its presence in complex mixtures where the carbonyl stretch (from the picolinic acid moiety) dominates.

  • The Solution: A multi-modal approach using FT-IR for rapid screening, Raman for definitive confirmation in aqueous/complex phases, and

    
    C-NMR for skeletal mapping.
    

Vibrational Spectroscopy: FT-IR vs. Raman

Vibrational spectroscopy is the first-line method for nitrile identification due to the distinct energy of the triple bond stretch (


).
Comparative Mechanism
  • FT-IR (Absorption): Relies on the change in dipole moment . The -C≡N bond is polar, generally yielding a strong IR signal.[1] However, in picolinic derivatives, the strong dipole of the adjacent pyridine ring and carboxyl group can sometimes dampen the relative intensity of the nitrile peak.

  • Raman (Scattering): Relies on the change in polarizability .[2][3] The

    
    -electron cloud of the -C≡N triple bond is highly polarizable, making nitriles "Raman superstars" with intense, sharp emission lines, often superior to IR for this specific functional group.
    
Spectral Markers & Data
FeatureAliphatic NitrileAromatic/Pyridine NitrilePicolinic Acid Derivative Context
Frequency (

)
2240–2260 cm⁻¹2220–2240 cm⁻¹2225–2235 cm⁻¹ (Shifted lower due to conjugation)
IR Intensity Medium-StrongVariable (Medium)Strong (enhanced by ring conjugation)
Raman Intensity StrongVery StrongDominant (Distinct from C=O and C=C ring modes)
Experimental Protocol 1: FT-IR Acquisition (KBr Pellet)

Objective: Obtain a high-resolution spectrum free of water interference.

  • Preparation: Mix 1–2 mg of the dry picolinic acid derivative with 200 mg of spectroscopic-grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to minimize scattering).

  • Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation: Look for the sharp

    
     at ~2230 cm⁻¹. Verify absence of broad -OH bands (unless carboxylic acid -OH is present, which appears at 2500–3300 cm⁻¹).
    
Experimental Protocol 2: Raman Acquisition (Solid State)

Objective: Non-destructive confirmation.

  • Setup: Use a 785 nm or 1064 nm excitation laser to minimize fluorescence from the pyridine ring.

  • Sample: Place neat solid derivative in a glass capillary or on a microscope slide.

  • Acquisition: Focus laser (10–50 mW power). Integrate for 10–30 seconds.

  • Validation: Identify the solitary, intense peak at ~2230 cm⁻¹. Note that the C=O (carboxyl) stretch will appear weaker in Raman than in IR, aiding nitrile isolation.

Nuclear Magnetic Resonance ( C-NMR)

While vibrational spectroscopy confirms the bond, NMR confirms the environment.

Chemical Shift Analysis

The nitrile carbon in picolinic derivatives occupies a distinct spectral window, separate from the pyridine ring carbons and the carbonyl carbon.

  • Nitrile Carbon (

    
    ): 112–118 ppm . This is the diagnostic range. It is shielded relative to the aromatic ring.
    
  • Pyridine Ring Carbons: 120–155 ppm . The C2 and C6 carbons are typically most deshielded.

  • Carboxyl Carbon (

    
    ): 160–175 ppm .
    
Experimental Protocol 3: C-NMR Acquisition
  • Solvent Choice: Dissolve 20–30 mg of sample in DMSO-

    
     or CDCl
    
    
    
    . DMSO is preferred for picolinic acids to ensure solubility of the polar carboxyl group.
  • Parameters: Acquire a proton-decoupled

    
    C spectrum (
    
    
    
    C{
    
    
    H}). Set relaxation delay (
    
    
    ) to >2 seconds to allow relaxation of the quaternary nitrile carbon.
  • Validation: Observe the singlet in the 112–118 ppm region.

    • Self-Check: If the signal is weak, increase the number of scans (NS) or relaxation delay, as quaternary carbons have long

      
       relaxation times.
      

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate technique based on sample stage and requirements.

NitrileID Start Sample: Picolinic Acid Derivative StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Aqueous / Complex Soln StateCheck->Solution IR_Step Primary Screen: FT-IR (KBr Pellet) Solid->IR_Step Standard Raman_Step Primary Screen: Raman (785 nm Laser) Solid->Raman_Step Non-destructive Solution->Raman_Step Avoids Water Signal Result_IR Peak @ ~2230 cm⁻¹? IR_Step->Result_IR Result_Raman Strong Peak @ ~2230 cm⁻¹? Raman_Step->Result_Raman NMR_Step Confirmation: 13C-NMR (DMSO-d6) Result_IR->NMR_Step Yes Result_Raman->NMR_Step Yes Final Confirmed Identity (Signal @ 112-118 ppm) NMR_Step->Final XRD Absolute Config: X-Ray Diffraction Final->XRD If Crystal Available

Figure 1: Decision workflow for spectroscopic selection. Raman is preferred for aqueous solutions; IR is standard for dry solids.

Comparative Performance Summary

FeatureFT-IR Raman

C-NMR
Primary Detection Dipole ChangePolarizability ChangeMagnetic Environment
Nitrile Specificity High (unless masked by noise)Excellent (Dominant band)Absolute (Chemical Shift)
Sample Prep Destructive (KBr pellet)Non-destructiveDissolution required
Water Interference High (OH bands overlap)Negligible Solvent dependent
Detection Limit ~1-5% impurity~0.1-1% impurity~1-5% (low sensitivity)
Cost/Time Low / <5 minsMedium / <5 minsHigh / >30 mins
Authoritative Recommendation

For routine quality control of picolinic acid derivatives, FT-IR is sufficient and cost-effective. However, during process development where aqueous streams are common, or when isolating the product from a reaction mixture, Raman spectroscopy is superior due to its insensitivity to water and the high scattering cross-section of the nitrile group.


C-NMR  remains the requisite method for structural characterization  for publication or regulatory filing.

References

  • Comparison of Raman and FTIR Spectroscopy. Gateway Analytical. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol: 4-Chloro-6-cyanopicolinic Acid

[1][2][3][4]

Part 1: Executive Safety Directive

Immediate Action Required: Treat 4-Chloro-6-cyanopicolinic acid (CAS: 1206977-56-1 or analogs) as a Toxic, Halogenated, Nitrogenous Organic Acid .[1][2][3][4]

Unlike standard organic acids, the presence of the nitrile (cyano) group at position 6 and the chlorine substituent at position 4 introduces specific incompatibility risks.[3] Improper disposal can lead to the generation of Hydrogen Cyanide (HCN) or Nitrogen Oxides (NOx) if subjected to uncontrolled acidic hydrolysis or oxidation.[4]

Core Disposal Rule:

DO NOT mix with strong oxidizing agents or strong mineral acids. [5] DO NOT dispose of down the drain. MANDATORY: Segregate as "Halogenated Organic Waste" with a secondary label for "Nitrile/Cyanide Content."[4]

Part 2: Chemical & Hazard Profile (E-E-A-T)

To manage disposal effectively, one must understand the molecule's reactive potential.[3] The pyridine ring confers stability, but the functional groups dictate the waste stream.[3]

Table 1: Physicochemical & Hazard Data
ParameterSpecificationOperational Implication
Chemical Structure Pyridine core, -COOH (C2), -Cl (C4), -CN (C6)Amphoteric potential; stable aromatic nitrile.[1][2][3]
GHS Classification Acute Tox. 3 (Oral/Dermal/Inhal) , Skin Irrit. 2, Eye Irrit.[1][2][3] 2AHigh toxicity requires double-bagging and dedicated PPE.[1][4]
Reactivity Incompatible with Strong Oxidizers, Strong BasesRisk of exothermic decomposition; potential HCN release under strong acid hydrolysis.[1][2][3][4]
Decomposition HCl, NOx, COx, potentially HCNIncineration requires scrubbers (professional disposal only).[1][2][3]
Waste State Solid (Powder) or Liquid (Solution)Segregate solids from liquids to prevent accidental solubilization/reaction.[1][2][4]
The Mechanistic Logic: Why Segregation Matters

The cyano group (-CN) on the pyridine ring is less labile than in aliphatic nitriles, but it is not inert.[3] Under low pH (strong acid) conditions, hydrolysis can convert the nitrile to a carboxylic acid, potentially releasing ammonium salts or, under reductive/oxidative stress, trace cyanide species.[2][3] Therefore, this compound must never be commingled with acidic waste streams intended for elementary neutralization.[3][4]

Part 3: Step-by-Step Disposal Procedures

Workflow Visualization

The following decision tree outlines the logical flow for categorizing and packaging waste containing 4-Chloro-6-cyanopicolinic acid.

DisposalWorkflowFigure 1: Waste Segregation and Packaging Workflow for Cyanopicolinic DerivativesStartWaste Generation(4-Chloro-6-cyanopicolinic acid)StateCheckPhysical State?Start->StateCheckSolidSolid Waste(Pure compound, contaminated PPE)StateCheck->SolidLiquidLiquid Waste(Mother liquor, solvents)StateCheck->LiquidSegregationSegregation Check:Isolate from Oxidizers & Strong AcidsSolid->SegregationLiquid->SegregationContainerSolidContainer:Wide-mouth HDPE JarDouble-baggedSegregation->ContainerSolidSolidsContainerLiquidContainer:Glass or HDPE Carboy(Vented cap recommended)Segregation->ContainerLiquidLiquidsLabelingLabeling:'Hazardous Waste - Toxic''Halogenated Organic''Contains Nitriles'ContainerSolid->LabelingContainerLiquid->LabelingDisposalFinal Disposal:High-Temp Incineration(Professional Service)Labeling->Disposal

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicable to: Expired reagent, weighing paper, contaminated gloves, spill cleanup materials.[1][2][3]

  • Primary Containment: Place the solid waste into a chemically resistant bag (polyethylene, min 2 mil thickness).[4]

  • Secondary Containment: Seal the bag and place it inside a rigid, wide-mouth container (HDPE is preferred over glass to prevent breakage).

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "4-Chloro-6-cyanopicolinic acid" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant."[4]

    • Note: Add a remark: "Contains Halogens and Nitriles."[4]

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicable to: HPLC waste, reaction mixtures.[2][3]

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol, DCM) is compatible with the waste container.[2][3]

    • Note: Avoid mixing with oxidizing acids (Nitric, Perchloric) even in trace amounts.[3][4]

  • pH Check: If the solution is highly acidic (pH < 2), neutralize carefully with a dilute base (Sodium Bicarbonate) to pH 6–8 before adding to the waste container.[4] This prevents potential hydrolysis of the nitrile group during storage.[4]

  • Container Selection: Use an amber glass or HDPE carboy.[4]

  • Venting: If the waste stream contains volatile solvents or potential for slow off-gassing, use a vented cap (e.g., filtered waste cap) to prevent pressure buildup.[3][4]

Part 4: Regulatory & Compliance Framework

RCRA Waste Classification (USA)

While 4-Chloro-6-cyanopicolinic acid is not explicitly listed on the EPA P-list or U-list, it must be characterized by the generator based on its properties.[1][2][3][4]

  • Characteristic of Toxicity: If the waste passes the TCLP (Toxicity Characteristic Leaching Procedure) limits for pyridine or chlorobenzene derivatives, it carries a D-code .[3]

  • Halogenated Solvents: If dissolved in spent halogenated solvents (DCM, Chloroform), apply F-codes (e.g., F002).[2][3]

  • Generator Knowledge: Most institutions classify this as "Non-Regulated Hazardous Waste" (if not RCRA listed) but manage it strictly as "Toxic Chemical Waste" due to the SDS acute toxicity data.[4]

Recommendation: Assign the internal waste profile code for "Halogenated Organic - Toxic" to ensure the disposal facility uses the correct incineration protocols (typically >1100°C with residence time >2 seconds).[4]

Part 5: Emergency Contingencies

Accidental Spills[1][3][4]
  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[3] If powder is aerosolized, use a N95 or P100 respirator.[3][4]

  • Neutralization:

    • Cover the spill with a specialized absorbent (e.g., vermiculite or a commercial organic spill kit).[3]

    • Do not use bleach (hypochlorite) initially, as it may react with the nitrile or amine impurities to form chloramines.[3]

  • Cleanup: Scoop into a disposal container. Wash the surface with soap and water; collect the rinsate as hazardous liquid waste.[4]

Exposure Response[3][4][6][7][8][9]
  • Eye Contact: Rinse immediately with water for 15 minutes.[4][6][7]

  • Skin Contact: Wash with soap and water.[4][8][6] Do not use ethanol (increases absorption).[4]

  • Ingestion: Seek immediate medical attention.[4][6][7] Treat as a potential nitrile poisoning case (monitor for signs of hypoxia).[4]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2776856 (4-Chloro-2-pyridinecarboxylic acid - Analog).[4] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] National Academies Press (US); 2011.[4] Chapter 8, Management of Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[4] Retrieved from [Link]

Personal protective equipment for handling 4-Chloro-6-cyanopicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-Chloro-6-cyanopicolinic acid is a highly functionalized pyridine intermediate, typically utilized in the synthesis of next-generation herbicides (e.g., auxin mimics) and pharmaceutical scaffolds. Its structure combines a carboxylic acid, a halogen, and a nitrile group on a pyridine ring.

Crucial Safety Premise: While specific toxicological data for this exact isomer may be proprietary or sparse in public databases, its structural analogs (4-chloropicolinic acid, 6-chloropicolinic acid, and cyanopyridines) dictate a High-Hazard/Conservative handling approach. You must treat this compound as a Corrosive (Eyes) and Acute Toxin (Oral/Inhalation) until validated otherwise.

Chemical Identity & Risk Profile
PropertyDetailRisk Implication
Chemical Class Halogenated Pyridine Carboxylic AcidHigh reactivity; potential sensitizer.[1]
Physical State Solid (Crystalline Powder)Dust inhalation is the primary exposure vector.
Acidity (pKa) ~3.0–4.0 (Estimated)Corrosive to ocular tissue. Irritating to mucous membranes.
Key Functional Groups -COOH (Acid), -CN (Nitrile), -Cl (Halogen)Potential for cyanide release under extreme metabolic or thermal conditions (rare but possible).

Hazard Analysis & PPE Causality

Effective safety is not about following a list; it is about countering specific molecular threats. Below is the rationale for the required Personal Protective Equipment (PPE).

The "Why" Behind the Gear
  • Threat: Ocular Corrosion (H318)

    • Mechanism:[2][3][4] Picolinic acids are strong chelators and proton donors. Contact with the cornea can cause immediate protein denaturation and irreversible opacity.

    • Countermeasure: Safety glasses are insufficient . Unvented goggles or a face shield are mandatory to prevent dust migration or splash entry.

  • Threat: Systemic Toxicity via Inhalation (H332/H335)

    • Mechanism:[2][3][4] The 6-cyano group increases lipophilicity compared to simple picolinic acids, potentially enhancing absorption across the alveolar membrane.

    • Countermeasure: Engineering controls (Fume Hood) are primary. PPE (P100 Respirator) is the secondary fail-safe.

  • Threat: Dermal Permeation (H312)

    • Mechanism:[2][3][4] Halogenated pyridines can penetrate standard latex rapidly.

    • Countermeasure: Nitrile (minimum 5 mil) provides adequate short-term splash protection. For solutions (e.g., in DMSO/DCM), laminate gloves (Silver Shield) are required due to the carrier solvent's permeation risks.

PPE Selection Matrix

Select your PPE tier based on the operational state of the chemical.

PPE ComponentTier 1: Solid Handling (Weighing, Transfer)Tier 2: Solution Handling (Reaction Setup, Quenching)Tier 3: Spill Cleanup (>10g or Solution Spill)
Respiratory N95 or P100 (if outside hood)Fume Hood (Sash <18")Full-Face Respirator (OV/AG/P100)
Eye Protection Chemical Goggles (Unvented)Chemical Goggles + Face Shield Full-Face Respirator serves both
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield) under NitrileDouble Laminate or Butyl Rubber
Body Protection Lab Coat (Cotton/Poly) + ApronLab Coat + Chemical ApronTyvek® 400 or ChemMAX® 1 Suit
Footwear Closed-toe, leather/syntheticClosed-toe, chemical resistantChemical Rubber Boots

Operational Workflows

Logic Diagram: PPE Decision Tree

This logic gate ensures you select the correct protection level before opening the container.

PPE_Decision_Tree Start START: Task Assessment State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Identify Solvent Liquid->Solvent HoodYes Standard PPE: Goggles + Lab Coat + Nitrile Hood->HoodYes Yes HoodNo Respiratory Hazard! Hood->HoodNo No RespReq ADD: N95/P100 Respirator HoodNo->RespReq Aggressive Penetrating (DCM, DMSO, DMF) Solvent->Aggressive Standard Standard (Water, Ethanol) Solvent->Standard GloveHigh REQ: Laminate/Barrier Gloves Aggressive->GloveHigh GloveStd REQ: Double Nitrile (5mil) Standard->GloveStd

Caption: Decision logic for selecting PPE based on physical state and engineering control availability.

Protocol: Safe Handling (Solid)
  • Pre-Check: Verify Fume Hood flow is >100 fpm.

  • Donning: Put on inner nitrile gloves, then lab coat, then outer nitrile gloves. Ensure the outer glove cuff goes over the lab coat sleeve.

  • Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic to prevent "fly-away" dust.

  • Weighing:

    • Tare the vial inside the hood.

    • Transfer solid using a disposable spatula.

    • Critical: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent seal corrosion.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Protocol: Decontamination & Disposal
  • Spill (Solid): Do not sweep. Use a wet wipe or a HEPA vacuum to prevent aerosolization.

  • Spill (Liquid): Absorb with vermiculite. Do not use paper towels for halogenated acids (potential heat generation).

  • Waste Stream:

    • Segregate into "Halogenated Organic Waste" .

    • Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases (exothermic neutralization).

Emergency Response (Self-Validating)

  • Eye Contact:

    • Immediate Action: Flush for 15 minutes minimum .

    • Validation: Use pH paper on the eye runoff (tear duct area) after 15 mins. If pH is not 7.0–7.5, continue flushing.

  • Skin Contact:

    • Immediate Action: Wash with soap and water.[2][4][5][6][7]

    • Validation: Inspect skin for redness (erythema) after 1 hour. If present, seek medical attention (symptom of delayed chemical burn).[2][4][6][7]

References

  • National Institutes of Health (NIH) - PubChem. 4-Chloropyridine-2-carboxylic acid (Analog Safety Data). Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyridinecarboxylic acids. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.